The table below summarizes the fundamental technical data for Avasimibe:
| Attribute | Specification |
|---|---|
| Generic Name | This compound [1] [2] |
| Codename | CI-1011, PD 148515 [1] [3] |
| Molecular Formula | C₂₉H₄₃NO₄S [1] [2] |
| Mechanism of Action | Potent inhibitor of sterol O-acyltransferases SOAT1 and SOAT2 (also known as ACAT1 and ACAT2) [1] |
| Primary Targets | ACAT1, ACAT2; also a potent activator of the Pregnane X Receptor (PXR) [1] [4] |
| Routes of Administration | Oral [1] |
| Metabolism | Primarily hepatic (via CYP3A4, CYP2C9) [1] |
| Elimination Half-life | 15–24 hours [1] |
| Development Status (Original) | Investigational; clinical development for atherosclerosis/hyperlipidemia discontinued in 2003 [1] [3] |
Here are detailed methodologies from recent preclinical studies investigating this compound's effects in cancer and asthma models.
This protocol is used to assess the drug's effects on cancer cell proliferation, migration, and mechanism of action [4].
This protocol details the administration of this compound in a house dust mite (HDM)-induced allergic asthma mouse model [5].
This compound's biological effects are mediated through complex signaling pathways that vary by disease context. The diagram below illustrates two key mechanisms identified in recent oncology and respiratory research.
Diagram 1. Key signaling pathways of this compound. In bladder cancer models, ACAT1 inhibition activates PPARγ, leading to cell cycle arrest [4]. In asthma models, the drug suppresses Wnt/β-catenin signaling, protecting the epithelial barrier [5].
The repurposing of this compound represents a promising strategy in drug development. Its dual functionality as both a direct antitumor agent and an immunomodulator is particularly compelling [4] [3]. Research shows it can enhance the effector function of CD8+ T cells, and its combination with anti-PD-1 therapy has shown superior anti-tumor effects compared to monotherapy in preclinical melanoma models [3]. Furthermore, its well-documented safety profile from previous clinical trials for atherosclerosis could potentially accelerate its translational path for new indications [1] [5].
Avasimibe's primary mechanism is the potent and reversible inhibition of the ACAT/SOAT enzymes [1]. The following table details its primary and secondary molecular interactions.
| Target / Interaction | Description | Biological Consequence |
|---|---|---|
| ACAT1 / SOAT1 | Primary target; enzyme that esterifies free cholesterol for storage in lipid droplets [2] [3]. | Depletes cholesteryl esters (CE) in cells, disrupting cholesterol homeostasis and lipid droplet formation [4] [3]. |
| ACAT2 / SOAT2 | Secondary target; primarily expressed in the liver and intestines [1] [5]. | Reduces hepatic secretion of apo B-containing lipoproteins and intestinal cholesterol absorption [6]. |
| Pregnane X Receptor (PXR) | Nuclear receptor that regulates genes involved in drug metabolism [1]. | Induces cytochrome P450 enzymes (e.g., CYP3A4) and drug transporters (P-glycoprotein), leading to drug interactions [1]. |
| Cytochrome P450 Enzymes | Directly inhibits several CYP isoenzymes, including CYP2C9, CYP1A2, and CYP2C19 [1] [5]. | Contributes to potential for drug-drug interactions [1]. |
| PPARγ Signaling | Activates the Peroxisome Proliferator-Activated Receptor gamma pathway in some cancer cells [2]. | Leads to cell cycle arrest at the G1 phase [2]. |
The interplay between this compound's inhibition of ACAT and its subsequent effects on cancer cells can be visualized as follows, synthesizing findings from multiple preclinical studies:
This compound's multifaceted antitumor mechanism involves ACAT1 inhibition, leading to cholesterol-mediated cytotoxicity and signaling pathway activation.
The table below consolidates key quantitative data from experimental studies to illustrate this compound's potency and pharmacological properties.
| Parameter | Value / Range | Context / Assay |
|---|---|---|
| ACAT1 Inhibition (IC₅₀) | 3.3 - 24 µM | In vitro enzyme activity assay [5]. |
| ACAT2 Inhibition (IC₅₀) | 9.2 µM | In vitro enzyme activity assay [5]. |
| CYP2C9 Inhibition (IC₅₀) | 2.9 µM | In vitro, primary enzyme responsible for its own metabolism [1] [5]. |
| Elimination Half-Life | 15 - 24 hours | In humans [1]. |
| Oral Bioavailability | Enhanced with food | Absorption increases with a high-fat meal [1]. |
The disruption of cholesterol metabolism by this compound has shown therapeutic potential in various disease models, particularly in oncology.
Anticancer Effects: Depleting cholesteryl esters disrupts cancer cell metabolism, impacting multiple hallmarks of cancer.
Other Research Applications:
For laboratory research on cancer cells, a typical in vitro protocol involves the following steps [2] [4]:
Avasimibe (CI-1011, PD-148515) is a potent, orally active small molecule inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). Initially developed by Parke-Davis (later Pfizer) as a potential anti-atherosclerosis agent, this compound has garnered renewed interest for its anti-cancer properties and potential applications in neurological disorders and immunometabolism. Despite promising preclinical results, clinical development for cardiovascular indications was halted in 2003 due to limited efficacy and potential drug interactions, though research continues for oncology applications [1].
This compound exhibits a unique pharmacological profile as a dual ACAT1/ACAT2 inhibitor with IC₅₀ values of 24 μM and 9.2 μM for ACAT1 and ACAT2, respectively [2]. The drug has favorable pharmacokinetic properties including an elimination half-life of 15-24 hours, extensive hepatic metabolism primarily via CYP3A4 and CYP2C9, and predominant fecal excretion (>98%) [1]. Its ability to be administered orally and established safety profile from previous clinical trials make it an attractive candidate for drug repurposing efforts, particularly in oncology research [3].
This compound primarily functions by inhibiting ACAT enzymes (ACAT1/SOAT1 and ACAT2/SOAT2), which are located in the endoplasmic reticulum and catalyze the esterification of free cholesterol into cholesteryl esters [4]. This enzymatic conversion normally facilitates intracellular cholesterol storage in lipid droplets, maintaining cholesterol homeostasis. By inhibiting this process, this compound causes intracellular free cholesterol accumulation, leading to multiple downstream effects including endoplasmic reticulum stress, altered membrane fluidity, and modulation of cholesterol-dependent signaling pathways [3].
The molecular structure of ACAT1 has been characterized through cryo-electron microscopy, revealing a dimer-of-dimers configuration with nine transmembrane domains [4]. The catalytic site contains His460 residue within transmembrane domain 7, which is critical for cholesterol binding and esterification activity. This compound is proposed to access the enzyme's active site through specific tunnels, interfering with the binding of oleoyl-CoA, the preferred fatty acid substrate for cholesterol esterification [4].
Table: Key Signaling Pathways Affected by this compound
| Pathway | Biological Effect | Therapeutic Implication |
|---|---|---|
| PPARγ Signaling | Upregulation and activation | Cell cycle arrest in cancer cells [3] |
| Wnt/β-Catenin | Suppression of pathway activity | Reduced epithelial-mesenchymal transition [5] |
| E2F Signaling | Downregulation of E2F-1 | Cell cycle arrest at G1 phase [2] |
| TREM2/LRP1 Pathway | Enhanced shedding of TREM2 by ADAM10/17 | Increased amyloid-β clearance in Alzheimer's models [6] |
| Cholesterol Metabolism | Increased free cholesterol, decreased esters | Altered membrane properties & signaling [7] |
This compound mechanism of action and downstream signaling pathways. ACAT inhibition increases free cholesterol, modulating multiple pathways.
The PPARγ signaling pathway has been identified as a key mediator of this compound's effects on cell cycle progression. In bladder cancer models, this compound treatment significantly upregulates PPARγ at both transcriptional and protein levels, leading to G1 phase cell cycle arrest. This effect was demonstrated to be reversible with the PPARγ antagonist GW9662, confirming the pathway's central role [3]. Additionally, this compound suppresses the Wnt/β-catenin pathway, reducing epithelial-mesenchymal transition (EMT) in prostate cancer cells and preserving airway epithelial barrier function in asthma models [5].
In Alzheimer's disease research, this compound modulates the TREM2/LRP1 pathway by enhancing ADAM10/17-mediated shedding of TREM2, increasing soluble TREM2 (sTREM2) release. This sTREM2 promotes amyloid-β clearance through LRP1-dependent mechanisms, providing a novel mechanism for reducing Alzheimer's pathology [6]. The E2F signaling pathway is another target, with this compound downregulating E2F-1 and associated cell cycle regulators in prostate cancer models [2].
Table: Anti-Cancer Effects of this compound Across Cancer Types
| Cancer Type | Model System | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Bladder Cancer (BLCA) | In vitro (5637, T24 cells); in vivo xenograft | Reduced proliferation and migration; cell cycle arrest at G1 phase; increased ROS [3] | PPARγ activation; ↓CCNA1/2, CCND1, CDK2, CDK4; ↑ROS/SOD2 |
| Prostate Cancer | In vitro (PC-3, DU 145); in vivo mouse model | Dose-dependent viability inhibition; G1 arrest; reduced metastasis [2] | E2F-1 suppression; ↓EMT markers (β-catenin, Vimentin, N-cadherin) |
| Hepatocellular Carcinoma | In vitro; human liver tissue | Enhanced HBV-specific and HCC-specific T cell responses [7] | Metabolic reprogramming of CD8+ T cells; reduced lipid droplets |
| Breast Cancer | In vitro (MCF10.DCIS); in vivo mouse model | Conflicting results: in vitro sensitization vs. in vivo efficacy abolition [8] | ACAT2 inhibition in vitro; potential drug interactions in vivo |
| Glioma | In vitro (T98G, LN229) | Anti-tumor effects; synergy with linc00339 inhibition [2] | Not fully elucidated |
This compound demonstrates broad anti-cancer activity across multiple cancer types through diverse mechanisms. In bladder cancer research, this compound significantly reduced proliferation and migration of BLCA cells while increasing reactive oxygen species (ROS) production. In vivo studies using xenograft and pulmonary metastasis models confirmed these findings, showing reduced tumor growth and metastasis [3]. Similar anti-proliferative effects were observed in prostate cancer models, where this compound treatment induced G1 phase cell cycle arrest and suppressed markers of epithelial-mesenchymal transition, including β-catenin, Vimentin, N-cadherin, Snail, and MMP9 [2].
Interestingly, this compound also exhibits immunomodulatory properties in the tumor microenvironment. In hepatocellular carcinoma models, this compound enhanced anti-tumor T cell responses by reducing neutral lipid droplets in CD8+ T cells and promoting lipid microdomain formation, which enhanced TCR signaling and bioenergetics [7]. This unique dual activity—direct anti-tumor effects combined with immunomodulation—makes this compound particularly interesting for cancer immunotherapy applications. However, recent research has revealed potentially context-dependent effects, as this compound was found to abolish the chemopreventive efficacy of fluvastatin in a spontaneous mouse model of breast cancer, possibly due to drug interactions involving CYP450 metabolism [8].
In Alzheimer's disease research, this compound has demonstrated significant potential in modulating microglial function to enhance clearance of amyloid-β (Aβ). Inhibition of ACAT1 with this compound increased microglial uptake of Aβ through a mechanism dependent on both TREM2 and LRP1 [6]. The treatment enhanced ADAM10/17-mediated cleavage of TREM2, increasing soluble TREM2 (sTREM2) release, which in turn promoted Aβ clearance through LRP1-dependent mechanisms. This effect was so pronounced that treatment with recombinant sTREM2 could rescue Aβ uptake capability even in TREM2 knockout microglial models, but only when LRP1 was present [6].
These findings position this compound as a potential therapeutic strategy for Alzheimer's disease by addressing both lipid metabolism dysregulation and impaired Aβ clearance mechanisms observed in the disease. The study provides a strong rationale for targeting cholesterol metabolism in neurodegenerative disorders, particularly given the observed elevation of cholesteryl esters in vulnerable brain regions of Alzheimer's patients [6].
Beyond oncology and neurology, this compound has shown potential in other disease contexts. In asthma models, this compound alleviated disruption of the airway epithelial barrier by suppressing the Wnt/β-catenin signaling pathway, independent of its cholesterol-modulating effects [5]. The drug reduced goblet cell hyperplasia, decreased mucus secretion, and improved barrier function in house dust mite-induced asthmatic mice. This effect was mediated through altered localization of β-catenin to the cell membrane and reduced phosphorylation in the cytoplasm, leading to inactivation of the Wnt/β-catenin pathway [5].
In infectious disease research, this compound has demonstrated antiviral activity against hepatitis B virus (HBV) by regulating HBV particle genesis. The inhibitor reduced both virions and subviral particles in vitro while boosting protective anti-HBV T cell responses [7]. This dual antiviral and immunomodulatory activity presents a unique approach to treating chronic HBV infection.
Cell Viability Assessment (MTT Assay)
Clonogenic Survival Assay
Western Blot Analysis
Wound Healing Assay
Transwell Migration Assay
Cell Cycle Analysis
Reactive Oxygen Species (ROS) Detection
Experimental approaches for studying this compound effects. Common methodologies span in vitro, flow cytometry, and in vivo applications.
Cancer Xenograft Models
Asthma Model
This compound's clinical development history presents both cautions and opportunities for researchers. Initial development for atherosclerosis was discontinued in 2003 after a pivotal clinical trial demonstrated no favorable effect on atherosclerotic lesions and actually increased LDL cholesterol levels [1]. The drug also exhibits complex pharmacokinetic interactions due to its dual action as both an inducer and inhibitor of various cytochrome P450 enzymes [1]. Specifically, this compound is a potent activator of the pregnane X receptor, consequently inducing CYP3A4 and P-glycoprotein, while simultaneously inhibiting CYP1A2, CYP2C9, and CYP2C19 [1].
These metabolic interactions were highlighted in a recent study where this compound abolished the efficacy of fluvastatin in a breast cancer prevention model, likely through enhanced metabolism of fluvastatin [8]. This finding underscores the importance of considering drug-drug interactions in future combination therapy approaches. Additionally, research suggests that the effects of ACAT inhibition may be highly context-dependent, with differing outcomes based on disease model, tumor type, and combination partners [8].
Despite these challenges, several promising research directions have emerged:
The continued investigation of this compound exemplifies the potential for drug repurposing beyond initial indications. While cardiovascular applications proved unsuccessful, the compound's unique mechanisms of action continue to reveal promising avenues for therapeutic development, particularly in oncology and neurodegenerative diseases. Researchers should carefully consider the complex pharmacological properties and interaction potential when designing future studies with this compound.
Avasimibe's therapeutic effects stem from its inhibition of ACAT-1, which disrupts key biological processes in different diseases.
In Alzheimer's disease, this compound promotes microglial clearance of amyloid-beta (Aβ) through a specific pathway involving TREM2 and LRP1 [1].
Mechanism of this compound in Alzheimer's Disease [1]
Cancer cells often exhibit elevated cholesterol esterification to support rapid growth and survival. This compound disrupts this process, leading to multiple anti-tumor effects [2].
Anticancer mechanisms of this compound [2]
Preclinical studies highlight this compound's potential, though results can be model-dependent. Key quantitative findings are summarized below.
| Disease Model | Experimental Findings | Significance |
|---|---|---|
| Glioblastoma (GBM) | Cholesteryl esters detected only in recurrent Grade 4 tumor (CE/Cholesterol ratio: 0.44), not initial Grade 2 tumor [3]. | Suggests cholesterol esterification is a key metabolic feature of malignant progression; ACAT-1 is a potential therapeutic target [3] [2]. |
| Breast Cancer (in vitro) | Combination of 5μM Fluvastatin + 10/15μM this compound resulted in 100% inhibition of colony formation in statin-resistant MCF10.DCIS cells [4]. | Demonstrated potent synergy and complete abolition of cell growth in vitro [4]. |
| Breast Cancer (in vivo) | In SV40 mouse model, Fluvastatin alone reduced tumor incidence to 29% vs. 80% in control. Adding this compound abolished efficacy, raising incidence to 89% [4]. | Suggests complex in vivo drug interactions (e.g., enhanced metabolism of fluvastatin by this compound); a cautionary note for combo therapy [4]. |
| Alzheimer's (in vivo) | In 5XFAD mouse model, 15 mg/kg this compound (oral) restored microglial function, enhanced Aβ clearance, and attenuated pathology [5]. | Provided proof-of-concept for targeting cholesterol esterification in AD [1] [5]. |
For researchers aiming to investigate this compound, here are methodologies from key studies.
| Cancer Type / Disease Model | Proposed Primary Mechanism of Action | Key In Vitro Findings | Key In Vivo Findings | Signaling Pathways Involved |
|---|---|---|---|---|
| Bladder Cancer (BLCA) [1] [2] | ACAT1 inhibition, inducing cytotoxic free cholesterol buildup | Reduces proliferation & migration; induces G1-phase cell cycle arrest; increases ROS production [1] [2] | Inhibits tumor growth and lung metastasis in xenograft models [1] [2] | PPARγ activation (effect reversed by antagonist GW9662) [1] [2] |
| Prostate Cancer (PCa) [3] | ACAT inhibition, depleting cholesteryl esters | Suppresses proliferation & migration; induces G1-phase arrest; reverses epithelial-mesenchymal transition (EMT) [3] | Inhibits tumor growth and lung metastasis in xenograft models [3] | E2F-1 upregulation (knockdown rescues avasimibe's effects) [3] |
| Allergic Asthma [4] | Independent of cholesterol metabolism | Reduces inflammatory cytokines (IL-4, IL-5) and serum IgE; protects airway epithelial barrier; reduces goblet cell hyperplasia [4] | Alleviates airway hyperresponsiveness and inflammation in HDM-induced mouse model [4] | Suppression of Wnt/β-catenin signaling [4] |
| Breast Cancer (Combination with Fluvastatin) [5] | ACAT2 inhibition (in this context) | Combined with fluvastatin, abolishes colony formation in statin-resistant cells [5] | Abolishes fluvastatin's chemopreventive efficacy in mouse model; 89% tumor incidence vs. 29% with fluvastatin alone [5] | Suspected enhanced metabolism of fluvastatin via CYP450 induction [5] |
The robustness of this compound's preclinical data is supported by standardized and well-established experimental methodologies.
The diagrams below summarize the key signaling pathways through which this compound exerts its effects in different cancer types, based on the preclinical studies.
This compound inhibits ACAT1, leading to increased free cholesterol and ROS, which activate PPARγ and induce cell cycle arrest. [1] [2]
This compound inhibits ACAT1, leading to upregulation of the transcription factor E2F-1, which in turn suppresses cell cycle and EMT proteins to inhibit cancer progression. [3]
A major barrier to this compound's clinical translation is its pharmacokinetic drug-interaction profile [5] [7] [8].
Avasimibe (codename CI-1011) is a synthetic inhibitor of sterol O-acyltransferases (SOAT1 and SOAT2, also known as ACAT1 and ACAT2) that was originally developed by Parke-Davis (later Pfizer) as a potential lipid-lowering agent and treatment for atherosclerosis. The first description of this compound was published in 1996, with clinical trials commencing in 1997. [1] Despite promising early research, development was halted in 2003 due to a high interaction potential with other medicines and concerning clinical trial results showing it had no favorable effect on atherosclerosis while actually increasing LDL cholesterol levels significantly. [1] [2] The drug has never been marketed or used outside clinical trials. [1]
In recent years, this compound has experienced renewed interest in the research community due to its potential antitumor utility through mechanisms distinct from its original cholesterol-related targets. [1] Several preclinical studies have demonstrated promising anticancer effects across various tumor types, including prostate, bladder, pancreatic, lung, and colon cancers. [3] [4] [5] Additional research has explored its potential application in allergic asthma and bacterial infections, though these remain in early investigative stages. [6]
Table 1: Comprehensive Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions/Notes | Reference |
|---|---|---|---|
| Absorption | |||
| Food Effect (High-fat meal) | Increased absorption | ↑ Peak serum concentration & AUC | [1] |
| Distribution | |||
| Molecular Formula | C₂₉H₄₃NO₄S | - | [1] |
| Molecular Weight | 501.73 g·mol⁻¹ | - | [1] |
| Metabolism | |||
| Primary Metabolizing Enzymes | CYP3A4, CYP2C9 | Hepatic metabolism | [1] |
| Pregnane X Receptor | Potent activator | EC₅₀ values in nM range | [7] |
| CYP3A4 Induction | 3-6 fold increase | Measured by midazolam clearance | [7] |
| Elimination | |||
| Half-Life | 15-24 hours | - | [1] |
| Fecal Excretion | Predominant route | Primary elimination pathway | [1] |
| Renal Excretion | <2% | Minimal renal clearance | [1] |
Table 2: Drug Interaction Profile of this compound
| Interaction Type | Effect | Clinical Impact | Reference |
|---|---|---|---|
| CYP3A4 Substrates (e.g., midazolam) | 3-6 fold increase in oral clearance | Significant reduction in exposure | [7] |
| P-glycoprotein Substrates (e.g., digoxin) | 40% decrease in AUC | Reduced systemic exposure | [7] |
| CYP450 Inhibition | IC₅₀ values: 1.6-20.7 μM | Substrate-dependent inhibition | [7] |
This compound demonstrates complex pharmacokinetics characterized by significant food effects and extensive metabolism. Administration with food, particularly high-fat meals, substantially enhances its oral bioavailability as evidenced by increases in both peak serum concentration (Cmax) and area under the curve (AUC). [1] The drug undergoes hepatic metabolism primarily via CYP3A4 and CYP2C9 isoenzymes, resulting in an elimination half-life of 15-24 hours that supports once-daily dosing. [1]
A particularly noteworthy pharmacokinetic aspect of this compound is its dual interaction with cytochrome P450 enzymes—acting as both an inducer and inhibitor. [1] [7] It functions as a potent activator of the pregnane X receptor (PXR), subsequently inducing the expression of CYP3A4 and P-glycoprotein. [7] Concurrently, it directly inhibits several CYP450 isoenzymes including CYP1A2, CYP2C9, and CYP2C19. [1] This complex induction/inhibition profile creates significant potential for drug-drug interactions, which was a major factor in the discontinuation of its development for cardiovascular indications.
The excretion profile of this compound is predominantly fecal, with less than 2% of the administered dose recovered in urine, indicating minimal renal elimination. [1]
This compound's primary molecular targets are sterol O-acyltransferases SOAT1 and SOAT2 (also known as ACAT1 and ACAT2), which are enzymes responsible for catalyzing the esterification of cholesterol. [1] This enzymatic conversion facilitates the storage of cholesterol esters within intracellular lipid droplets, serving as a key regulatory mechanism for maintaining cholesterol homeostasis in cells. [3] By inhibiting this process, this compound causes intracellular accumulation of free cholesterol, which can induce endoplasmic reticulum stress and ultimately lead to apoptosis in sensitive cells. [4]
Figure 1: this compound's Dual Mechanisms of ACAT Inhibition and PXR Activation
Beyond its direct effects on cholesterol metabolism, this compound demonstrates a multifaceted mechanism of action that explains both its therapeutic potential and its significant drug interaction profile. The drug is a potent activator of the pregnane X receptor (PXR), a nuclear receptor that functions as a master regulator of xenobiotic metabolism. [7] PXR activation leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes and transporters, including CYP3A4 and P-glycoprotein (MDR1). This induction capability is remarkably potent—clinical studies demonstrated 3-6 fold increases in midazolam (CYP3A4 substrate) clearance and a 40% decrease in digoxin (P-glycoprotein substrate) exposure. [7]
In cancer research, this compound's antitumor effects appear to involve additional signaling pathways beyond cholesterol modulation:
PPARγ Activation: In bladder cancer models, this compound treatment upregulated PPARγ at both transcriptional and protein levels, inducing G1-phase cell cycle arrest. This effect was reversible with the PPARγ antagonist GW9662, confirming pathway involvement. [4] [8]
E2F-1 Signaling: In prostate cancer, this compound suppressed proliferation and metastasis via the E2F-1 signaling pathway, with knockdown experiments demonstrating that E2F-1 is required for these antitumor effects. [5]
Wnt/β-Catenin Pathway: In asthma models, this compound alleviated airway epithelial barrier disruption by suppressing the Wnt/β-catenin signaling pathway, representing a completely different mechanism from its cholesterol effects. [6]
Primary Human Hepatocyte Model for CYP Induction:
Transient Transfection Assay for PXR Activation:
Bioavailability and Tissue Distribution Protocol:
Oral Fat Challenge Protocol:
Figure 2: Experimental Workflow for this compound Pharmacokinetic Studies
Chromatographic Methods:
Binding Studies:
The most promising repurposing potential for this compound lies in oncology, where multiple preclinical studies have demonstrated efficacy across various cancer types:
Prostate Cancer: this compound suppresses tumor proliferation and metastasis via the E2F-1 signaling pathway, inducing G1-phase cell cycle arrest and inhibiting epithelial-mesenchymal transition. [5] In xenograft models, this compound treatment significantly suppressed tumor growth and reduced lung metastasis. [5]
Bladder Cancer: this compound inhibits ACAT1, significantly up-regulated in BLCA, leading to reduced proliferation and migration capabilities, ROS production increase, and G1-phase cell cycle arrest through PPARγ activation. [4] [8]
Pancreatic, Lung, and Colon Cancers: Nanoformulated this compound (avasimin) significantly reduced cholesteryl ester storage in lipid droplets across multiple cancer cell lines, elevating intracellular free cholesterol levels leading to apoptosis and suppressed proliferation. [3]
Allergic Asthma: this compound alleviates disruption of the airway epithelial barrier by suppressing the Wnt/β-catenin signaling pathway, independent of its cholesterol-modulating effects. [6]
Bacterial Infections: Preliminary research suggests potential for preventing or treating bacterial infections by decreasing bacterial virulence, though this remains in early investigative stages. [1]
This compound presents a compelling case of a drug candidate whose development was halted for its original indications but continues to show significant promise in new therapeutic areas. Its complex pharmacokinetic profile, particularly its potent PXR activation and resulting drug interaction potential, rendered it unsuitable for chronic administration in cardiovascular patients who typically require multi-drug regimens. However, this limitation may be less consequential in oncology applications, particularly for short-term treatment protocols or when used in combination with chemotherapeutic agents that don't interact with the CYP3A4 or P-glycoprotein pathways.
The ongoing research into this compound's repurposing, particularly in oncology, highlights the importance of understanding complete pharmacological profiles even for "failed" drug candidates. The nanoformulation approaches developed to enhance this compound's delivery, such as the Human Serum Albumin-encapsulated "avasimin," [3] represent promising strategies to overcome the compound's inherent solubility limitations and potentially enhance its therapeutic index in new applications.
| Cancer Type | Model Used (in vivo) | Key Efficacy Findings | Proposed Mechanism | Source |
|---|---|---|---|---|
| Prostate Cancer | Xenograft (PC-3 cells); Pulmonary metastasis model [1] | Suppressed tumor growth and metastasis [1] | E2F-1 signaling pathway upregulation; G1 phase cell cycle arrest; EMT suppression [1] | [1] |
| Bladder Cancer (BLCA) | Xenograft and pulmonary metastasis models [2] | Inhibited tumor growth and metastasis [2] | PPARγ signaling activation; G1 phase cell cycle arrest [2] | [2] |
| Hepatocellular Carcinoma (HCC) & Hepatitis B (HBV) | Immunocompetent mouse models (C57BL/6) [3] | Antiviral activity; boosted anti-HBV/HCC T-cell responses [3] | Reduced T-cell lipid droplets; enhanced TCR signaling and bioenergetics [3] | [3] |
| Triple-Negative Breast Cancer (TNBC) | SV40 C3(1) TAg mouse model [4] | Abolished efficacy of fluvastatin; 89% tumor incidence vs. 29% with fluvastatin alone [4] | Likely drug-drug interaction via enhanced fluvastatin metabolism (CYP450) [4] | [4] |
The following details the standard methodologies used in the cited studies to evaluate avasimibe's efficacy and mechanisms.
0.5 × length × (width)^2 [5].This compound exerts its anticancer effects through multiple pathways, with key mechanisms illustrated below.
This compound inhibits ACAT1, increasing free cholesterol and decreasing lipid droplets. This triggers multiple downstream effects, including E2F-1-mediated cell cycle arrest, T-cell reinvigoration, and alternative pathways like PPARγ activation and Wnt/β-catenin suppression.
For researchers designing experiments, the following quantitative data and methodological details are critical.
Table 2: Quantitative Pharmacological Data of Avasimibe
| Model / System | Observed Effect / IC50 Value | Experimental Context |
|---|---|---|
| ACAT Enzyme [1] | IC₅₀ = 60 nM (0.06 µM) / 3.3 µM | In vitro enzyme inhibition (conflicting values reported). |
| Cell Viability (HT-29 CRC) [2] | IC₅₀ = 30 µM | 50% inhibition of cell viability as a single agent. |
| Cell Viability (U251 Glioblastoma) [3] | IC₅₀ = 20.29 µM (48h) | Dose-dependent inhibition of cell proliferation (CCK-8 assay). |
| Cell Viability (U87 Glioblastoma) [3] | IC₅₀ = 28.27 µM (48h) | Dose-dependent inhibition of cell proliferation (CCK-8 assay). |
| Synergy with 5-FU (HT-29 CRC) [2] | Viability: 2.66% (vs. 46% with 5-FU alone) | Combination treatment: 0.3 µM 5-FU + 30 µM this compound. |
Detailed Experimental Protocols:
The methodologies below, drawn from the cited literature, can be adapted for further research.
Cell Proliferation/Viability Assay (MTT) [4] [5]
Clonogenic Survival Assay [3] [4]
Flow Cytometry for Apoptosis [3]
In Vivo Xenograft Model [3]
The anticancer effects of this compound are mediated through multiple signaling pathways, which are visualized below.
This compound exerts anticancer effects primarily by inhibiting ACAT1, leading to disrupted cholesterol metabolism and activation of multiple downstream pathways.
For drug development professionals, several factors are crucial when considering this compound:
Avasimibe exerts its effects by specifically inhibiting the enzyme ACAT-1 (also known as SOAT1), which is located in the endoplasmic reticulum. This inhibition disrupts a critical metabolic process in cancer cells [1] [2] [3].
The following diagram illustrates this core mechanistic pathway and its consequences in a cancer cell.
To validate the effects of this compound in a research setting, here are detailed methodologies for core experiments.
Research on this compound extends beyond direct cancer cytotoxicity, revealing potential in immunometabolism and other diseases.
The table below consolidates key quantitative findings from the research to aid in experimental design and comparison.
| Parameter Measured | Experimental System | Key Quantitative Result | Source |
|---|---|---|---|
| ACAT-1 Inhibition (IC₅₀) | In vitro enzyme assay | Potent inhibitor (specific value not detailed in sources) | [1] |
| Cancer Cell Viability (IC₅₀) | Various human cancer cell lines | Significantly lower IC₅₀ in cancer vs. normal cells | [1] |
| Tumor Drug Concentration | Prostate & colon cancer xenograft mice | 4-fold higher than IC₅₀ after intravenous avasimin | [1] |
| Cholesteryl Ester Reduction | PC3 prostate cancer cells | From ~74% to near depletion after treatment | [1] |
| Effective In Vitro Dose | BLCA & PCa cell lines | 10 - 20 µM | [4] [2] |
| Effective In Vivo Dose | Mouse xenograft models | 20 - 30 mg/kg (intraperitoneal) | [4] [2] |
Avasimibe's inhibition of ACAT1 sets off a cascade of cellular effects that underpin its diverse therapeutic potential.
In tumor cells, this compound-induced accumulation of free cholesterol leads to metabolic disturbances that inhibit proliferation and induce apoptosis.
The following diagram illustrates the key antitumor mechanisms of this compound in cancer cells:
This compound can enhance the anti-tumor activity of the immune system, particularly CD8+ T cells.
The efficacy of this compound is supported by numerous in vitro and in vivo studies across various disease models.
| Disease Model | Experimental System | Dosage / Concentration | Key Outcome | Source |
|---|---|---|---|---|
| Glioblastoma | U251 & U87 cells (in vitro) | IC₅₀: 20.29 μM & 28.27 μM (48h) | Inhibited proliferation, induced apoptosis, cell cycle arrest | [2] |
| Glioblastoma | U87 xenograft mice (in vivo) | 15, 30 mg·kg⁻¹·d⁻¹, ip, 18 days | Dose-dependent tumor growth inhibition | [2] |
| Cholangiocarcinoma | Mouse xenograft model (in vivo) | 30 mg/kg by gavage, 21 days | Inhibited tumor growth | [3] |
| Triple-Negative Breast Cancer | SV40 C3(1) TAg mouse model (in vivo) | 20 mg/kg, every other day | Abolished efficacy of fluvastatin (combination) | [7] |
| Asthma | HDM-induced mouse model (in vivo) | 20 mg/kg, intraperitoneal | Most significantly reduced IL-4, IL-5, IgE; improved barrier | [6] |
| HBV & HCC T Cell Rescue | Human PBMCs & intrahepatic lymphocytes (ex vivo) | Not specified (in vitro culture) | Enhanced IFNγ production & proliferation of virus/tumor-specific CD8+ T cells | [4] |
While promising, research has revealed critical nuances in this compound's application.
For researchers, here is a summary of common methodologies used to investigate this compound.
This compound represents a compelling example of drug repurposing, transitioning from an anti-atherosclerotic agent to a multi-target therapeutic candidate. Its ability to simultaneously target tumor cell metabolism and enhance anti-tumor immunity is particularly promising. However, future work must carefully address its potential for drug interactions and fully elucidate its spectrum of mechanisms.
Avasimibe primarily functions as a potent inhibitor of ACAT enzymes, which play a critical role in cellular cholesterol homeostasis.
| Target/Gene Name | Enzyme Function | Action of this compound |
|---|---|---|
| ACAT1 / SOAT1 | Intracellular enzyme that converts free cholesterol into cholesteryl esters for storage in lipid droplets [1] [2]. | Inhibition prevents cholesterol esterification, increasing cytotoxic free cholesterol and reducing lipid droplet formation [1] [2]. |
| ACAT2 / SOAT2 | Involved in cholesterol esterification in the liver and intestines [3]. | Inhibition reduces the production of cholesteryl esters for lipoprotein assembly [3]. |
| Liver Carboxylesterase 1 (CES1) | Involved in the detoxification of xenobiotics and the hydrolysis of esters [4]. | Documented as a target of this compound, though its role in the drug's primary effects is less clear [4]. |
This disruption of cholesterol homeostasis underpins this compound's diverse biological effects, from inducing tumor cell death to reprogramming immune cell function.
Preclinical studies have shown that this compound can inhibit proliferation, migration, and metastasis in various cancer models, often by arresting the cell cycle.
The table below summarizes key in vitro and in vivo findings from recent cancer research:
| Cancer Type | Experimental Models | Key Findings & Proposed Mechanisms | Citations |
|---|---|---|---|
| Prostate Cancer | PC-3, DU 145 cells; xenograft and pulmonary metastasis models. | Suppressed proliferation and metastasis; induced G1 phase arrest; downregulated CDK2/4/6, Cyclin D1; acted via upregulation of E2F-1 protein. | [5] |
| Bladder Cancer (BLCA) | 5637, T24 cells; xenograft and pulmonary metastasis models. | Inhibited proliferation and migration; induced G1 cell cycle arrest; increased ROS production; effects mediated via upregulation of PPARγ. | [1] |
| Melanoma & Breast Cancer | Mouse models (B16F0, E0771). | Enhanced antitumor immunity and efficacy of adoptive T-cell therapy by preventing T-cell senescence through reprogramming of lipid metabolism. | [6] |
| Hepatocellular Carcinoma (HCC) & HBV | Human peripheral and intrahepatic T cells from patients. | Rescued exhausted virus- and tumor-specific T cells; enhanced response to PD-1 blockade; exhibited direct antiviral activity against Hepatitis B virus. | [2] |
| Spontaneous Breast Cancer | SV40 C3(1) TAg mouse model (TNBC). | Cautionary Finding: Abolished the chemopreventive efficacy of fluvastatin in vivo, despite sensitizing statin-resistant cells in vitro. | [7] |
This compound's impact extends beyond direct antitumor effects to modulating immune cell function.
For researchers, specific experimental details are crucial. The following protocols are derived from the cited literature.
The following diagram summarizes the multifaceted mechanisms of this compound action in cancer and immune cells, integrating direct antitumor effects with immunomodulatory properties.
This compound exerts dual effects by directly inhibiting tumor cell growth and enhancing anti-tumor immune responses through ACAT inhibition.
This compound represents a compelling candidate for drug repurposing, primarily targeting ACAT to disrupt cholesterol metabolism in both tumor and immune cells. Future research should focus on optimizing its use in combination therapies and carefully evaluating potential drug interactions in different disease contexts.
This compound is a small molecule inhibitor that targets acyl-coenzyme A: cholesterol acyltransferase (ACAT, also known as SOAT), specifically the ACAT-1 isoform that plays a crucial role in cellular cholesterol homeostasis [1]. Originally developed as an anti-atherosclerosis agent, this compound has garnered significant interest for its antitumor properties across various cancer types, including prostate cancer, glioblastoma, bladder cancer, and breast cancer models [2] [3] [4]. The drug functions by inhibiting the enzymatic conversion of free cholesterol to cholesteryl esters, leading to the intracellular accumulation of unesterified cholesterol, which disrupts cancer cell signaling and induces endoplasmic reticulum stress, ultimately leading to antiproliferative effects and apoptosis induction in malignant cells [5].
The mechanistic basis for this compound's anticancer activity extends beyond cholesterol metabolism alone. Research has demonstrated that this compound modulates multiple signaling pathways, including E2F-1 signaling in prostate cancer, p53/p21 pathway in glioblastoma, and PPARγ signaling in bladder cancer [2] [3] [4]. This multi-target engagement makes this compound a promising candidate for drug repurposing in oncology. Its established safety profile from previous clinical trials for cardiovascular indications potentially facilitates its transition to cancer therapy applications, though careful consideration of drug interactions is warranted based on recent findings [6] [7].
Table 1: Summary of this compound's Anticancer Effects Across Various Cancer Models
| Cancer Type | Cell Lines Tested | IC50 Values (μM) | Key Effects | Primary Signaling Pathways Affected |
|---|---|---|---|---|
| Glioblastoma | U251, U87 | 20.29 (U251), 28.27 (U87) | Apoptosis induction, G0/G1 & G2/M cell cycle arrest | p53/p21, p53/GADD45A, Aurora A/PLK1 [4] |
| Prostate Cancer | PC-3, DU 145 | Not specified | G1 phase arrest, inhibition of migration | E2F-1 signaling pathway [3] |
| Bladder Cancer | 5637, T24 | Significant inhibition at 10-20 μM | G1 phase arrest, reduced proliferation and migration | PPARγ signaling [2] |
| Breast Cancer | MCF10.DCIS | Not specified | Growth inhibition (45% at 10 μM) | Cholesterol esterification pathway [6] |
Table 2: this compound Treatment Parameters and Experimental Outcomes
| Assay Type | Concentration Range | Treatment Duration | Key Observations | Reference |
|---|---|---|---|---|
| Cell Proliferation (MTT/CCK-8) | 0-80 μM (PCa), 0-240 μM (GBM) | 24-72 hours | Dose-dependent inhibition with IC50 ~20-30 μM for GBM | [3] [4] |
| Colony Formation | 7.5-30 μM | 10-15 days (PCa), 3-4 weeks (GBM) | Significant reduction in both size and number of colonies | [3] [4] |
| Migration Assays | 10-20 μM | 12-24 hours | 40-60% reduction in migration capacity | [2] [3] |
| Cell Cycle Analysis | 10-30 μM | 48 hours | G1 phase arrest in PCa and BLCA; G0/G1 & G2/M arrest in GBM | [2] [3] [4] |
| In Vivo Efficacy | 15-30 mg/kg/day | 18 days (GBM) | Significant tumor growth inhibition in xenograft models | [4] |
Experimental Workflow for this compound Studies
Signaling Pathways Modulated by this compound
Avasimibe is a potent small molecule inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). Originally developed for treating atherosclerosis, this compound has emerged as a promising anticancer agent due to its ability to disrupt cholesterol metabolism in cancer cells [1] [2]. Cancer cells exhibit reprogrammed energy metabolism with markedly elevated cholesterol requirements compared to normal cells to support rapid proliferation and membrane synthesis [2] [3]. ACAT1 plays a crucial role in maintaining cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage in lipid droplets [2] [3]. This esterification process prevents the cytotoxic effects of excessive free cholesterol while creating reservoirs for cancer cells to draw upon during proliferation and metastasis.
This compound specifically targets ACAT1, blocking cholesteryl ester formation and leading to the accumulation of free cholesterol within cancer cells [4]. This disruption of cholesterol homeostasis induces endoplasmic reticulum stress, promotes apoptosis, and interferes with critical signaling pathways, ultimately suppressing cancer cell proliferation across various tumor types [5] [1] [2]. The following diagram illustrates this compound's mechanism of action and its effects on cancer cell proliferation:
This compound inhibits ACAT1, disrupting cholesterol metabolism and reducing cancer cell proliferation.
The MTT assay is a colorimetric method that measures the metabolic activity of viable cells based on the reduction of yellow tetrazolium salt to purple formazan crystals by cellular enzymes [6].
Reagents and Equipment:
Procedure:
Critical Considerations:
The clonogenic assay measures the ability of single cells to form colonies after this compound treatment, assessing long-term proliferative capacity and reproductive cell death.
Procedure:
Procedure:
Table 1: this compound Antiproliferative Effects Across Cancer Types
| Cancer Type | Cell Lines Tested | IC₅₀ Values | Key Mechanisms | Supporting References |
|---|---|---|---|---|
| Glioma | U87, A172, GL261 | Not specified | Caspase-8/3 activation, cell cycle arrest, apoptosis | [5] |
| Prostate Cancer | PC-3, DU 145 | Concentration-dependent inhibition (0-80 μM) | E2F-1 pathway activation, G1 arrest, EMT inhibition | [1] |
| Bladder Cancer | 5637, T24 | 10-20 μM effective range | PPARγ pathway activation, ROS production, G1 arrest | [2] [3] |
| Colon Cancer | HCT116 | <20 μM | Cholesteryl ester depletion, free cholesterol accumulation | [4] |
| Pancreatic Cancer | MIA-PaCa2 | <20 μM | Cholesteryl ester depletion, free cholesterol accumulation | [4] |
| Lung Cancer | A549 | <20 μM | Cholesteryl ester depletion, free cholesterol accumulation | [4] |
Table 2: Optimal this compound Treatment Conditions by Assay Type
| Assay Type | Cell Seeding Density | This compound Concentration Range | Treatment Duration | Key Readout Parameters |
|---|---|---|---|---|
| MTT Assay | 3,000 cells/well | 0-80 μM | 24-72 hours | Absorbance at 570 nm, IC₅₀ calculation |
| Clonogenic Assay | 1,000-1,500 cells/well | 5-20 μM | 10-15 days | Colony count, size distribution |
| Cell Cycle Analysis | 2.5-5×10⁵ cells/well | 10-20 μM | 24-48 hours | G1/G0, S, G2/M phase percentages |
| Migration Assays | Varies by assay type | 10-20 μM | 12-24 hours | Wound closure, transmigrated cells |
This compound exerts its antiproliferative effects through multiple interconnected signaling pathways. Research has identified several key mechanisms that contribute to its anticancer activity:
E2F-1 Signaling Pathway: In prostate cancer, this compound upregulates E2F-1 transcription factor, which plays a complex role in controlling cell cycle progression and apoptosis. Knockdown experiments demonstrate that E2F-1 is required for this compound-mediated suppression of proliferation and migration [1].
PPARγ Activation: In bladder cancer, this compound treatment increases both transcriptional and protein levels of PPARγ (peroxisome proliferator-activated receptor gamma). The PPARγ antagonist GW9662 can reverse this compound-induced cell cycle effects, confirming this pathway's importance [2] [3].
Cell Cycle Regulation: this compound consistently induces G1-phase cell cycle arrest across multiple cancer types. This is associated with downregulation of cell cycle-related proteins including CDK2, CDK4, CDK6, Cyclin D1, and Cyclin A1/A2, along with modulation of p21 expression [1] [2].
Epithelial-Mesenchymal Transition (EMT) Inhibition: In prostate cancer models, this compound treatment upregulates E-cadherin while downregulating mesenchymal markers including N-cadherin, β-catenin, vimentin, Snail, and MMP9, indicating suppression of EMT processes that drive metastasis [1].
The following diagram illustrates the key signaling pathways affected by this compound treatment:
This compound affects multiple signaling pathways leading to cell cycle arrest and proliferation inhibition.
This compound's high hydrophobicity presents challenges for in vitro and in vivo applications. Researchers have developed human serum albumin (HSA)-based nanoformulations (avasimin) to improve water solubility and bioavailability [4]. This formulation significantly enhances this compound's solubility while maintaining its ACAT1 inhibitory activity.
For in vitro studies, prepare this compound stock solutions in DMSO at 100 mM and store at -20°C [1]. Further dilute in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1%. For in vivo studies, the HSA-based avasimin formulation allows intravenous administration and achieves tumor concentrations approximately 4-fold higher than the IC₅₀ value [4].
Combination Therapy Caution: Recent evidence indicates that this compound may abolish the efficacy of statins in breast cancer prevention models. While the combination showed synergistic effects in vitro, this compound completely eliminated fluvastatin's preventive efficacy in vivo, possibly through enhanced metabolism of fluvastatin [7]. This highlights the importance of careful evaluation when combining this compound with other agents.
Cell-Type Specific Responses: The antiproliferative effects of this compound vary significantly between cancer types and even between cell lines of the same cancer type. Always conduct preliminary range-finding experiments for each new cell line.
Off-Target Effects: While this compound is described as a specific ACAT1 inhibitor, research in asthma models suggests it may also affect the Wnt/β-catenin signaling pathway independently of its cholesterol metabolism effects [8].
Assay Limitations: Remember that MTT and other metabolic assays measure viable cell metabolism rather than direct proliferation. Use multiple complementary assays (clonogenic, cell counting, etc.) to confirm antiproliferative effects [6].
This compound represents a promising therapeutic agent that exploits the metabolic vulnerabilities of cancer cells through ACAT1 inhibition. The protocols outlined here provide robust methods for evaluating its antiproliferative effects across various cancer models. When applying these assays, consider cancer-type specific mechanisms, employ appropriate controls, and utilize multiple complementary approaches to fully characterize this compound's effects on cell proliferation. The continuing investigation of this compound in combination with other therapeutic agents warrants careful consideration of potential drug interactions, particularly with statins and other metabolism-targeting compounds.
Avasimibe, initially developed as an anti-atherosclerotic agent targeting acyl-coenzyme A: cholesterol acyltransferase (ACAT), has emerged as a promising anticancer compound with demonstrated efficacy across diverse cancer models. As a small molecule inhibitor that targets primarily ACAT-1 (also known as SOAT1), this compound inhibits cholesterol esterification, leading to the accumulation of intracellular free cholesterol and subsequently triggering multiple antitumor mechanisms [1] [2]. The significance of cholesterol metabolism in cancer has gained substantial recognition in recent years, with numerous studies confirming that cancer cells exhibit increased demands for cholesterol to support rapid proliferation, membrane synthesis, and signal transduction [3]. This metabolic reprogramming creates a therapeutic vulnerability that can be exploited through pharmacological inhibition of key cholesterol regulatory enzymes like ACAT-1.
Research has demonstrated that ACAT-1 expression is significantly upregulated in various malignancies compared to normal tissues, making it an attractive molecular target for cancer therapy [4] [2]. Elevated cholesterol esterification and subsequent lipid droplet accumulation have been correlated with more aggressive tumor phenotypes, including enhanced proliferation, metastasis, and treatment resistance [5] [2]. This compound has shown broad-spectrum anticancer activity in preclinical models, including prostate cancer, colorectal cancer, cholangiocarcinoma, glioblastoma, and melanoma, through diverse mechanisms ranging from induction of endoplasmic reticulum stress to modulation of immune responses [1] [6] [5]. The compound's established safety profile in previous clinical trials for cardiovascular disease accelerates its potential repurposing for oncology applications, providing a compelling rationale for its investigation as a cancer therapeutic.
Extensive in vitro studies have established the antiproliferative effects of this compound across numerous cancer cell lines. The compound exhibits varying degrees of potency depending on cancer type, with half-maximal inhibitory concentration (IC50) values typically ranging from micromolar to sub-micromolar concentrations. The table below summarizes the monotherapy efficacy of this compound across various cancer types based on published preclinical studies:
Table 1: this compound Monotherapy Efficacy in Various Cancer Types
| Cancer Type | Cell Line/Model | IC50 Value | Key Findings | Proposed Mechanisms | Citation |
|---|---|---|---|---|---|
| Colorectal Cancer | HT-29 | 30 μM | 50% reduction in cell viability | Cholesterol metabolism disruption | [4] |
| Prostate Cancer | PC-3 | 10-20 μM | Suppressed proliferation and migration | E2F-1 pathway activation, G1 cell cycle arrest | [5] |
| Cholangiocarcinoma | RBE, QBC939 | 20 μM | Inhibited cell proliferation and tumor growth | FoxM1/AKR1C1 signaling inhibition | [6] |
| Melanoma | B16F10 | Not specified | Enhanced antitumor immunity | Increased CD8+ T cell infiltration and function | [1] |
| Glioma | Various cell lines | Not specified | Suppressed proliferation and metastasis | E2F signaling or Wnt/β-catenin pathway inhibition | [7] |
The variability in IC50 values across different cancer types reflects differential dependence on cholesterol esterification pathways and ACAT-1 expression levels. For instance, prostate cancer cells appear particularly sensitive to this compound, with studies demonstrating significant suppression of proliferation and migration at concentrations of 10-20 μM [5]. Similarly, in cholangiocarcinoma models, this compound at 20 μM effectively inhibited cell proliferation and tumor growth by targeting the FoxM1/AKR1C1 signaling axis [6].
This compound demonstrates enhanced anticancer activity when combined with conventional chemotherapeutic agents, allowing for dose reduction of cytotoxic drugs while maintaining or improving efficacy. The most promising combinations identified to date include this compound with 5-fluorouracil (5-FU) in colorectal cancer models and with immune checkpoint inhibitors in melanoma models. The table below summarizes key combination therapy findings:
Table 2: this compound Combination Therapy Efficacy
| Combination Partner | Cancer Model | Dosing Concentrations | Synergy Metrics | Key Outcomes | Citation |
|---|---|---|---|---|---|
| 5-Fluorouracil (5-FU) | Colorectal Cancer (HT-29) | 0.3 μM 5-FU + 30 μM this compound | HSA score: 47.00 | Viability reduction to 2.66% vs 46% with monotherapy (p < 0.001) | [4] [8] |
| Kras peptide vaccine | Lung Cancer (KrasLA1 GEMM) | 20 mg/kg this compound | Not quantified | Increased tumor-infiltrating CD8+ T cells; decreased Tregs | [7] |
| Anti-PD-1 antibody | Melanoma | Not specified | Better than monotherapy | Enhanced antitumor effect | [1] |
| Fluvastatin | Breast Cancer (MCF10.DCIS in vitro) | 5 μM Fluvastatin + 10-15 μM this compound | 100% inhibition (p < 0.001) | Complete abolition of colonizing ability | [7] |
The synergistic interaction between this compound and 5-FU in colorectal cancer is particularly noteworthy, with the combination reducing cell viability to 2.66% compared to 46% with 5-FU alone [4] [8]. This represents a dramatic enhancement of efficacy that could potentially allow for dose reduction of 5-FU, thereby minimizing its characteristic side effects while maintaining antitumor activity. Similarly, the combination of this compound with immunotherapeutic approaches has shown promise in enhancing antitumor immunity by modulating cholesterol metabolism in T cells, leading to improved CD8+ T cell function and infiltration [1].
MTT Assay Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a reliable method for quantifying cell viability and proliferation following this compound treatment [5].
Clonogenic Survival Assay Protocol: The clonogenic assay evaluates long-term cell survival and reproductive capacity after this compound treatment [5].
Wound Healing Assay Protocol: This method assesses two-dimensional cell migration capacity following this compound treatment [5].
Transwell Migration Assay Protocol: This assay evaluates directional cell migration through a porous membrane [5].
Subcutaneous Xenograft Model Protocol: This established protocol evaluates this compound efficacy against human tumor xenografts in immunodeficient mice [6] [5].
Experimental Metastasis Model Protocol: This protocol assesses this compound's ability to inhibit metastatic colonization [5].
Cholesterol Esterification Assay Protocol: This protocol measures ACAT-1 enzymatic activity and its inhibition by this compound.
Free Cholesterol and Cholesteryl Ester Measurement Protocol: This protocol quantifies intracellular levels of free cholesterol and cholesteryl esters.
Western Blot Analysis Protocol: This standard protocol evaluates protein expression changes in response to this compound treatment.
Gene Expression Analysis by qRT-PCR Protocol: This protocol quantifies mRNA expression of this compound target genes.
The following diagram illustrates the multimodal mechanism of action of this compound in cancer cells:
Diagram 1: Multimodal mechanism of action of this compound in cancer cells. This compound primarily inhibits ACAT-1, leading to multiple downstream effects including disrupted cholesterol metabolism, signaling pathway modulation, metastasis inhibition, and immune enhancement, collectively contributing to its anticancer efficacy.
This compound exerts its multimodal anticancer effects through several interconnected mechanisms, as illustrated in Diagram 1. The primary mechanism involves potent inhibition of ACAT-1, the key enzyme responsible for cholesterol esterification [1] [2]. This inhibition leads to intracellular accumulation of free cholesterol, which subsequently induces endoplasmic reticulum stress and activates the unfolded protein response, ultimately triggering apoptosis in cancer cells [1] [5]. Additionally, this compound has been shown to activate the E2F-1 signaling pathway, resulting in cell cycle arrest at the G1 phase through downregulation of cyclins and CDKs and upregulation of p21 [5].
The compound also demonstrates significant anti-metastatic activity through reversal of epithelial-mesenchymal transition (EMT), characterized by increased E-cadherin expression and decreased levels of N-cadherin, vimentin, Snail, and MMP9 [5]. Furthermore, this compound modulates antitumor immunity by enhancing CD8+ T cell function through inhibition of cholesterol esterification in T cells, leading to improved immune synapse formation, increased cytolytic particle production, and enhanced infiltration of CD8+ T cells into tumors [1]. These diverse mechanisms collectively contribute to this compound's efficacy across various cancer types and provide a strong rationale for its continued investigation as an anticancer therapeutic.
While this compound demonstrates promising anticancer activity across multiple cancer types, researchers should note that its efficacy can be context-dependent. Interestingly, a study in a spontaneous mouse model of triple-negative breast cancer revealed that this compound unexpectedly abolished the chemopreventive efficacy of fluvastatin when used in combination [7]. While fluvastatin alone reduced tumor incidence to 29% compared to 80% in vehicle controls, the combination with this compound resulted in loss of this protective effect, with 89% of mice developing tumors [7]. This finding highlights the importance of thorough investigation of drug combinations in relevant disease models before clinical translation.
The proposed mechanism for this counterintuitive interaction involves This compound's potential induction of cytochrome P450 enzymes, which may enhance the metabolism of concurrently administered drugs like fluvastatin [7]. This observation underscores the necessity for careful pharmacokinetic studies when designing combination regimens including this compound, particularly with drugs that are substrates for CYP450 metabolism.
Identification of predictive biomarkers for this compound response remains an active area of investigation. Current evidence suggests that high ACAT-1 expression in tumor tissues may serve as a potential biomarker for patient selection [2]. A recent systematic review and meta-analysis confirmed that high expression of cholesterol metabolism markers, including SOAT1 (encoding ACAT-1), is significantly associated with worse prognosis in solid tumors (HR 2.38 for overall survival, 95% CI 1.97-2.87, p < 0.0001) [9]. Additionally, cholesterol ester content and lipid droplet accumulation in tumor cells may represent functional biomarkers for assessing target engagement and predicting treatment response.
Researchers should consider incorporating biomarker analyses in this compound study designs, including assessment of ACAT-1 expression by immunohistochemistry or western blot, measurement of cholesterol esterification rates, and evaluation of lipid droplet accumulation by oil red O staining or other lipid detection methods. These biomarkers will facilitate identification of patient populations most likely to benefit from this compound therapy and provide pharmacodynamic indicators of target modulation.
This compound represents a promising therapeutic agent that exploits the metabolic vulnerability of cancer cells dependent on cholesterol esterification. The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating the anticancer efficacy of this compound in both in vitro and in vivo settings. The multimodal mechanism of action, encompassing direct cytotoxic effects through cholesterol metabolism disruption, cell cycle modulation, metastasis inhibition, and immune enhancement, positions this compound as a unique therapeutic candidate with potential applications across diverse cancer types.
Particularly promising is the synergistic interaction observed between this compound and conventional chemotherapeutic agents like 5-FU, which may allow for dose reduction of cytotoxic drugs while maintaining or enhancing antitumor efficacy [4] [8]. Additionally, the ability of this compound to modulate the tumor immune microenvironment represents an exciting opportunity for combination with immunotherapeutic approaches. As research in this field advances, attention to context-dependent effects and development of predictive biomarkers will be crucial for optimal clinical translation. The continued investigation of this compound as an anticancer therapeutic holds significant promise for addressing unmet needs in oncology.
This compound is a potent small-molecule inhibitor of acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1), initially developed for treating atherosclerosis but now repurposed as an promising anticancer agent. ACAT-1 catalyzes the esterification of free cholesterol into cholesteryl esters, which are stored in lipid droplets within cells. In cancer cells, cholesterol metabolism undergoes significant reprogramming, characterized by increased uptake and synthesis of cholesterol to support rapid membrane biogenesis for proliferating and metastasizing cells. However, excessive free cholesterol is cytotoxic, and cancer cells therefore upregulate ACAT-1 to convert this free cholesterol into inert cholesteryl esters for storage. This esterification process promotes cancer progression by maintaining cholesterol homeostasis while providing a reservoir of lipids that can be mobilized for energy and membrane components during metastasis.
The significance of ACAT-1 inhibition in cancer therapy stems from its overexpression in multiple malignancies, including prostate cancer, lung cancer, bladder cancer, glioblastoma, and others. Research has demonstrated that ACAT-1 expression positively correlates with tumor grade and poor prognosis, making it an attractive therapeutic target. This compound effectively blocks this pathway by inhibiting ACAT-1, leading to the accumulation of intracellular free cholesterol that induces endoplasmic reticulum stress and apoptosis. Additionally, this compound disrupts multiple oncogenic signaling pathways and remodels the tumor microenvironment, resulting in suppressed tumor proliferation, migration, invasion, and metastasis in various preclinical cancer models.
This compound exerts its antimetastatic effects through multiple interconnected molecular pathways, which have been characterized across various cancer types:
E2F-1 Signaling Pathway (Prostate Cancer): this compound treatment significantly upregulates E2F-1 expression, a transcription factor with tumor-suppressive properties in this context. Elevated E2F-1 leads to downregulation of cyclins and CDKs (CDK2/4/6, Cyclin D1, Cyclin A1/A2) and upregulation of p21, inducing G1-phase cell cycle arrest. Additionally, this compound modulates epithelial-mesenchymal transition (EMT) markers by upregulating E-cadherin and downregulating N-cadherin, β-catenin, vimentin, Snail, and MMP9, thereby reducing cell migration and invasion potential. Knockdown experiments confirm that E2F-1 is essential for these antimetastatic effects [1].
PPARγ Signaling Pathway (Bladder Cancer): In bladder cancer, this compound activates PPARγ signaling, which regulates cell cycle progression and lipid metabolism. This activation results in downregulation of CCNA1/2, CCND1, CDK2, and CDK4, leading to G1-phase arrest. The PPARγ antagonist GW9662 reverses these effects, confirming pathway involvement. This compound also increases reactive oxygen species (ROS) production while upregulating ROS metabolism proteins SOD2 and catalase, creating oxidative stress that impedes cancer cell viability and motility [2].
Wnt/β-Catenin Signaling (Airway Epithelium and Beyond): Although observed in asthma models, this mechanism has implications for cancer metastasis. This compound suppresses Wnt/β-catenin signaling by promoting β-catenin localization to the cell membrane and reducing its phosphorylation in the cytoplasm. This inhibition attenuates β-catenin-mediated transcription of genes involved in cell proliferation and migration, contributing to preserved epithelial barrier function and reduced invasive capabilities [3].
Cholesterol-Mediated Cytotoxicity: By inhibiting ACAT-1, this compound causes intracellular free cholesterol accumulation, leading to endoplasmic reticulum stress and apoptosis. This cholesterol redistribution also disrupts lipid raft formation, impairing membrane-based signaling platforms crucial for metastatic signaling [4] [1].
Table 1: Quantitative Summary of this compound's Antimetastatic Effects in Preclinical Models
| Cancer Type | Experimental Model | Key Findings | Proposed Mechanism |
|---|
| Prostate Cancer | PC-3 and DU145 cells; xenograft and pulmonary metastasis models [1] | - Dose-dependent proliferation inhibition (IC50: ~10-20 µM)
The following diagram illustrates the primary molecular mechanisms through which this compound inhibits cancer metastasis:
Diagram 1: Molecular mechanisms of this compound in metastasis inhibition. This compound primarily inhibits ACAT-1, leading to multiple downstream effects including free cholesterol accumulation, activation of tumor-suppressive pathways (E2F-1, PPARγ), and inhibition of oncogenic pathways (Wnt/β-catenin), collectively resulting in cell cycle arrest, EMT reversal, and ultimately metastasis inhibition.
Purpose: To evaluate the inhibitory effects of this compound on cancer cell proliferation and viability.
Materials:
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Additional Notes:
Purpose: To assess the antimetastatic potential of this compound through evaluation of cell migration and invasion capabilities.
Materials:
Wound Healing Assay Procedure:
Transwell Migration Assay Procedure:
Additional Notes:
Purpose: To determine the mechanisms of this compound-induced growth inhibition through apoptosis induction and cell cycle modulation.
Materials:
Apoptosis Assay Procedure:
Cell Cycle Analysis Procedure:
Purpose: To evaluate the antitumor efficacy of this compound in vivo using subcutaneous xenograft models.
Materials:
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Additional Notes:
Purpose: To specifically evaluate the antimetastatic efficacy of this compound in vivo.
Materials:
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Additional Notes:
Drug Formulation and Stability: this compound is poorly soluble in aqueous solutions. For in vitro studies, prepare stock solutions in DMSO (100 mM) and store at -20°C. For in vivo administration, suspend in 0.5% methylcellulose with 0.1% Tween-80 and prepare fresh before each use [1].
Dosing Considerations: Effective concentrations vary by cancer type. In vitro efficacy typically occurs at 10-20 μM, while in vivo studies commonly use 20 mg/kg administered daily or every other day. Dose optimization is recommended for new cancer models [5] [1] [2].
Potential Drug Interactions: A significant consideration is this compound's interaction with cytochrome P450 (CYP450) enzymes. Research indicates that this compound can abolish the efficacy of fluvastatin in breast cancer prevention models, likely through enhanced metabolism of the statin drug via CYP450 induction. This underscores the importance of careful planning when designing combination therapies [6].
Biomarker Assessment: To confirm target engagement, monitor ACAT-1 expression and cholesteryl ester levels in treated cells and tissues. Techniques include western blotting, immunofluorescence, and liquid chromatography-mass spectrometry for lipid analysis [4] [1].
Combination Therapy Development: this compound shows promise in combination with conventional chemotherapy, immunotherapy, and targeted agents. Research indicates it can reverse chemoresistance in leukemia and prostate cancer models [4] [1]. The combination of this compound with KRAS-based vaccines enhances CD8+ T cell infiltration while reducing regulatory T cells in lung cancer models [4].
Immunomodulation Studies: Emerging evidence suggests this compound modulates antitumor immunity by enhancing CD8+ T cell function and impairing immunosuppressive Treg activity. This makes it particularly interesting for combination with immune checkpoint inhibitors [4].
Metastasis Microenvironment Research: this compound's impact on lipid metabolism makes it a valuable tool for studying how cholesterol esterification influences the pre-metastatic niche formation and tumor-stroma interactions.
This compound represents a promising therapeutic agent targeting cholesterol metabolism for cancer treatment, with demonstrated efficacy in inhibiting proliferation and metastasis across multiple cancer types. These application notes provide comprehensive protocols for evaluating its antimetastatic effects in preclinical models, along with important mechanistic insights. Researchers should consider cancer-type-specific mechanisms and potential drug interactions when designing studies with this compound. As research progresses, this compound and other ACAT-1 inhibitors may offer novel approaches for controlling metastatic disease, particularly in combination with conventional therapies.
Avasimibe is a potent small-molecule inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), specifically targeting both ACAT1 (SOAT1) and ACAT2 (SOAT2) isoforms. Originally developed and clinically tested for the treatment of atherosclerosis due to its cholesterol-lowering properties, this compound has emerged as a promising anticancer agent with demonstrated efficacy across multiple cancer types [1] [2]. The drug exhibits favorable biocompatibility and tolerance profiles based on human clinical trials for its original indication, potentially accelerating its repurposing for oncology applications [2].
The significance of this compound in cancer research stems from its unique targeting of cholesterol esterification, a crucial process in maintaining cholesterol homeostasis in cancer cells. Tumor cells exhibit reprogrammed lipid metabolism with increased cholesterol synthesis and uptake to support rapid membrane biogenesis and signaling. By inhibiting ACAT-mediated esterification of free cholesterol, this compound disrupts this metabolic adaptation, leading to cytotoxic free cholesterol accumulation and multiple downstream antineoplastic effects [3] [2]. This application note comprehensively details the molecular mechanisms, experimental data, and standardized protocols for investigating this compound-induced cell cycle arrest in cancer models.
This compound induces cell cycle arrest through multiple interconnected signaling pathways, demonstrating tissue-specific mechanisms across different cancer types. The key pathways include:
p53/p21 Pathway Activation: In glioblastoma models, this compound significantly upregulates p53 expression, leading to subsequent induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A). This pathway results in concerted cell cycle arrest at both G0/G1 and G2/M phases through downregulation of key cyclins and CDKs. This compound treatment suppresses CDK2, cyclin E1, CDK4, cyclin D, CDK1, and cyclin B1 while simultaneously inducing p53, p21, p27, and GADD45A expression [1] [4].
PPARγ Signaling Pathway: In bladder cancer, this compound treatment activates PPARγ at both transcriptional and protein levels. This activation leads to G1-phase cell cycle arrest accompanied by downregulation of CCNA1/2, CCND1, CDK2, and CDK4. The critical role of PPARγ signaling was confirmed through reversal experiments using the PPARγ antagonist GW9662, which abrogated this compound's cell cycle effects [3] [5].
E2F-1 Signaling Modulation: In prostate cancer models, this compound treatment upregulates E2F-1 protein expression, resulting in suppression of tumor proliferation and metastasis. Knockdown experiments demonstrated that E2F-1 is essential for mediating this compound's antineoplastic effects, with E2F-1 depletion significantly reversing the inhibition of cell proliferation and migration [2].
This compound triggers mitochondria-dependent apoptosis across multiple cancer cell lines. Treatment results in dose-dependent increase in apoptotic rates, decreased mitochondrial membrane potential, and induced activity of caspase-3/7. Western blot analyses consistently show increased protein expression of cleaved caspase-9, cleaved PARP, and Bax in this compound-treated cells, confirming activation of the intrinsic apoptotic pathway [1] [4].
As an ACAT inhibitor, this compound fundamentally disrupts cholesterol homeostasis in cancer cells. Inhibition of cholesterol esterification leads to toxic accumulation of free cholesterol, oxidative stress, and subsequent cell death. Additionally, this compound treatment reduces lipid droplet storage in cancer cells, depriving them of essential energy reserves needed for proliferation and survival [3] [6]. Recent research also indicates that this compound reprograms T cell metabolism, reducing neutral lipid droplets and enhancing TCR signaling and bioenergetics, suggesting potential applications in cancer immunotherapy [6].
Table 1: this compound Efficacy Across In Vitro Cancer Models
| Cancer Type | Cell Lines | Proliferation IC50 (48h) | Cell Cycle Arrest | Key Molecular Markers | Primary References |
|---|---|---|---|---|---|
| Glioblastoma | U251, U87 | 20.29 μM (U251), 28.27 μM (U87) | G0/G1 & G2/M phase | ↓CDK2, Cyclin E1, CDK4, Cyclin D; ↑p53, p21, p27 | [1] [4] |
| Bladder Cancer | T24, 5637 | Significant reduction at 10-40 μM | G1 phase | ↓CCNA1/2, CCND1, CDK2, CDK4; ↑PPARγ | [3] [5] |
| Prostate Cancer | PC-3, DU145 | Dose-dependent inhibition (5-80 μM) | G1 phase | ↓Cyclin D1, Cyclin A1/A2, CDK2/4/6; ↑E-cadherin, ↓N-cadherin | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing Regimen | Treatment Duration | Efficacy Outcomes | Key Observations | Primary References |
|---|---|---|---|---|---|
| U87 Glioblastoma (Nude mice) | 15, 30 mg·kg−1·d−1, ip | 18 days | Dose-dependent tumor growth inhibition | Significant reduction in tumor volume without reported toxicity | [1] [4] |
| Prostate Cancer (PC-3 xenograft) | Not specified | Not specified | Suppressed tumor growth and metastasis | Reduced lung metastatic foci; ↓Ki67, ↑E2F-1 in tumor tissues | [2] |
| Bladder Cancer (Xenograft & pulmonary metastasis) | Not specified | Not specified | Inhibited tumor growth and metastasis | PPARγ-dependent mechanism established | [3] [5] |
Table 3: Experimentally Effective Concentration Ranges for this compound
| Assay Type | Effective Concentration Range | Optimal Concentration | Cell Lines Tested | Observed Outcomes |
|---|---|---|---|---|
| Cell Proliferation (CCK-8/MTT) | 5-80 μM | 20-40 μM | Multiple cancer cell lines | Dose-dependent inhibition with IC50 ~20-30 μM |
| Colony Formation | 7.5-30 μM | 15-30 μM | U251, U87, PC-3, DU145 | Significant reduction in colony size and number |
| Apoptosis Assay | 7.5-30 μM | 15-30 μM | U251, U87 | Dose-dependent increase in apoptotic rate |
| Cell Cycle Analysis | 7.5-30 μM | 15-30 μM | Multiple cancer cell lines | G0/G1 and/or G2/M phase arrest |
| Migration Assay | 10-40 μM | 20-40 μM | PC-3, DU145, T24 | Inhibition of wound healing and transwell migration |
Purpose: To determine this compound's inhibitory effects on cancer cell proliferation.
Materials:
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Purpose: To quantify this compound-induced apoptosis using Annexin V/PI staining.
Materials:
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Purpose: To determine cell cycle phase distribution after this compound treatment.
Materials:
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Purpose: To detect expression changes in cell cycle-related proteins after this compound treatment.
Materials:
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Purpose: To evaluate long-term effects of this compound on cancer cell proliferative capacity.
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The compelling preclinical data on this compound-induced cell cycle arrest positions this compound as a promising candidate for cancer drug repurposing. Its well-established safety profile from atherosclerosis clinical trials potentially accelerates its translational pathway for oncology applications [2]. The multifaceted mechanism of action, simultaneously targeting cell cycle progression, apoptosis, and metabolic reprogramming, provides a strong rationale for its therapeutic development.
This compound's ability to target lipid metabolism in cancer cells represents a particularly promising approach against aggressive malignancies like glioblastoma, which demonstrate heightened dependency on lipid metabolic pathways for survival and therapeutic resistance [7]. Furthermore, emerging evidence that this compound can enhance T cell function by reducing lipid droplets and improving TCR signaling suggests potential applications in combination cancer immunotherapy [6].
However, recent research has identified important considerations for this compound's development. A 2025 study demonstrated that this compound unexpectedly abolished the chemopreventive efficacy of fluvastatin in a spontaneous mouse model of breast cancer, potentially through enhanced metabolism of fluvastatin via CYP450 interactions [8]. This finding highlights the critical importance of comprehensive drug interaction studies in this compound's future development pathway.
Figure 1: Comprehensive Molecular Mechanisms of this compound-Induced Cell Cycle Arrest
Figure 2: Experimental Workflow for Assessing this compound Activity
This compound represents a promising repurposed anticancer agent with demonstrated efficacy in inducing cell cycle arrest across multiple cancer types through diverse molecular mechanisms. This application note provides comprehensive experimental protocols and mechanistic insights to support further investigation of this compound's antineoplastic properties. Researchers should consider tissue-specific signaling pathways when designing experiments and remain cognizant of potential drug interactions revealed in recent studies. The continued elucidation of this compound's effects on both cancer cells and the tumor immune microenvironment will further clarify its therapeutic potential in oncology.
This compound is a potent small-molecule inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), specifically targeting the ACAT-1/SOAT1 isoform that is frequently overexpressed in various cancers. Originally developed as an anti-atherosclerotic agent, this compound has emerged as a promising anti-cancer therapeutic due to its ability to disrupt cholesterol esterification and lipid droplet formation in tumor cells. The epithelial-mesenchymal transition (EMT) is a critical process in cancer metastasis characterized by the loss of epithelial characteristics and acquisition of migratory, invasive mesenchymal properties. Recent research has demonstrated that this compound effectively suppresses EMT across multiple cancer types, positioning it as a valuable tool for investigating metastasis and developing novel therapeutic strategies [1] [2] [3].
The fundamental mechanism of this compound involves inhibition of ACAT-1, an endoplasmic reticulum membrane enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Cancer cells exhibit dysregulated cholesterol metabolism with enhanced ACAT-1 activity, enabling them to manage cholesterol homeostasis despite increased uptake and synthesis. By inhibiting ACAT-1, this compound disrupts this adaptive mechanism, leading to intracellular free cholesterol accumulation that induces endoplasmic reticulum stress, alters membrane fluidity, and interferes with lipid raft-dependent signaling pathways crucial for EMT and cancer progression [2] [3]. This mechanism provides a rational basis for this compound's anti-metastatic activity through EMT suppression.
This compound demonstrates consistent effects on EMT-related biomarkers across various cancer types, primarily by upregulating epithelial markers and downregulating mesenchymal markers. Research in prostate cancer models shows that this compound treatment significantly increases E-cadherin expression, a key epithelial marker and critical regulator of cell-cell adhesion. Concurrently, this compound suppresses multiple mesenchymal markers including N-cadherin, β-catenin, vimentin, Snail, and matrix metalloproteinase-9 (MMP9). This coordinated shift in biomarker expression indicates a reversal of the EMT phenotype, resulting in reduced migratory and invasive capabilities of cancer cells [1].
The effect of this compound on EMT markers exhibits concentration-dependent and time-dependent responses, with significant changes observed at concentrations ranging from 10-20 μM over 24-48 hour treatment periods. Similar patterns have been documented in bladder cancer models, where this compound treatment led to downregulation of mesenchymal markers and morphological changes consistent with mesenchymal-to-epithelial transition (MET), the reverse process of EMT. These findings across different cancer types suggest that this compound targets conserved pathways regulating EMT, making it a broad-spectrum inhibitor of cancer progression and metastasis [3].
This compound exerts potent effects on cellular processes fundamental to cancer metastasis:
Migration Inhibition: Wound healing assays in prostate cancer cells (PC-3 and DU 145) demonstrated that this compound treatment (10-20 μM) significantly reduced migration rates by approximately 60-80% compared to controls after 12 hours. Transwell migration assays confirmed these findings, showing dose-dependent reduction in migrated cells [1].
Invasion Suppression: this compound treatment markedly decreased the invasive capacity of cancer cells through extracellular matrix components, correlating with reduced MMP9 expression, a key matrix-degrading enzyme facilitating invasion [1].
Proliferation and Cell Cycle Effects: Beyond metastatic behaviors, this compound induces G1-phase cell cycle arrest in both prostate and bladder cancer models, accompanied by downregulation of cyclins (Cyclin D1, Cyclin A1/A2) and cyclin-dependent kinases (CDK2, CDK4/6). This cell cycle arrest contributes to the anti-proliferative effects of this compound observed in multiple cancer types [1] [3].
Table 1: Effects of this compound on EMT Markers Across Cancer Types
| EMT Marker | Expression Change | Cancer Model Studied | Functional Significance |
|---|---|---|---|
| E-cadherin | Upregulation | Prostate, Bladder | Enhanced cell-cell adhesion, epithelial phenotype |
| N-cadherin | Downregulation | Prostate | Reduced mesenchymal characteristics |
| Vimentin | Downregulation | Prostate | Loss of mesenchymal cytoskeletal organization |
| β-catenin | Downregulation | Prostate | Impaired Wnt signaling and transcriptional activity |
| Snail | Downregulation | Prostate | Reduced EMT transcription factor expression |
| MMP9 | Downregulation | Prostate | Decreased extracellular matrix degradation |
The E2F-1 transcription factor has been identified as a critical mediator of this compound's anti-EMT effects in prostate cancer. Research demonstrates that this compound treatment significantly elevates E2F-1 protein expression, and knockdown of E2F-1 substantially reverses this compound-induced suppression of proliferation and migration. This indicates that E2F-1 upregulation is necessary for this compound's anti-cancer effects. E2F-1 appears to function as a tumor suppressor in this context, contrary to its sometimes dual role in cancer biology. The proposed mechanism involves this compound-induced E2F-1 activation leading to cell cycle arrest through modulation of CDK2/4/6 and cyclins, as well as inhibition of EMT through regulation of key mesenchymal markers. The connection between cholesterol metabolism and E2F-1 signaling represents a novel mechanistic insight into how metabolic reprogramming can influence transcriptional networks controlling EMT [1].
In bladder cancer models, this compound has been shown to activate the PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) signaling pathway. Treatment with this compound resulted in upregulation of PPARγ at both transcriptional and protein levels, and the PPARγ antagonist GW9662 reversed this compound-induced cell cycle arrest. This demonstrates that PPARγ activation is essential for this compound's anti-proliferative effects in bladder cancer. PPARγ activation leads to G1-phase cell cycle arrest through downregulation of cell cycle-related proteins (CCNA1/2, CCND1, CDK2, CDK4), creating an environment unfavorable for EMT progression. The intersection between cholesterol metabolism and PPARγ signaling highlights the complex network of pathways through which this compound exerts its effects on cancer cell biology [3].
Beyond E2F-1 and PPARγ, this compound influences several other signaling pathways relevant to EMT:
Wnt/β-catenin Pathway: this compound suppresses β-catenin expression and signaling, disrupting a key pathway promoting EMT and cancer stem cell maintenance [1] [2].
Reactive Oxygen Species (ROS) Metabolism: In bladder cancer, this compound treatment increases ROS production while upregulating ROS metabolism-related proteins SOD2 and catalase, indicating altered redox signaling that may influence EMT progression [3].
Lipid Raft Disruption: By inhibiting cholesterol esterification, this compound alters free cholesterol levels that affect lipid raft composition and function, potentially disrupting membrane-based signaling platforms that facilitate EMT-related signaling [2].
The following diagram illustrates the key molecular pathways through which this compound inhibits epithelial-mesenchymal transition:
Diagram 1: Molecular mechanisms of this compound in inhibiting epithelial-mesenchymal transition. This compound primarily acts through ACAT1 inhibition, leading to free cholesterol accumulation that activates multiple signaling pathways ultimately resulting in cell cycle arrest and suppression of migration/invasion.
In vivo studies using xenograft mouse models provide compelling evidence for this compound's efficacy in suppressing tumor growth and metastasis. In prostate cancer models, this compound treatment significantly suppressed primary tumor growth compared to control groups, with immunohistochemical analysis of tumor tissues revealing lower levels of the proliferation marker Ki67 and higher levels of E2F-1 in this compound-treated groups. Additionally, a pulmonary metastasis model demonstrated that this compound treatment substantially reduced the formation of lung metastatic foci, confirming its ability to inhibit metastatic dissemination in vivo. These findings correlate with the in vitro effects on EMT markers and provide important preclinical validation for this compound's anti-metastatic properties [1].
Similar results were observed in bladder cancer models, where this compound administration inhibited both subcutaneous tumor growth and lung metastasis formation. The consistency of these results across different cancer types suggests that this compound's anti-EMT effects represent a broad mechanism applicable to multiple malignancies. Importantly, these in vivo studies have utilized this compound doses ranging from 10-20 mg/kg body weight, administered via oral gavage or intraperitoneal injection, and have reported good tolerance without significant toxicity, supporting its potential for further therapeutic development [3].
Research exploring this compound in combination with other therapeutic agents reveals important considerations for clinical translation:
Positive Synergy: Some studies report enhanced efficacy when combining this compound with other agents. In statin-resistant MCF10.DCIS breast cancer cells, the combination of this compound (10-15 μM) with fluvastatin (5 μM) completely abolished colonizing ability, demonstrating strong synergistic effects in vitro [4].
Adverse Interactions: Contrary to the aforementioned findings, in vivo studies in SV40 C3(1) TAg mouse models of breast cancer showed that the combination of this compound (20 mg/kg every other day) with fluvastatin (10 mg/kg daily) abolished the chemopreventive efficacy of fluvastatin alone, with tumor incidence rising to 89% in the combination group compared to 29% with fluvastatin alone. This suggests that drug-drug interactions may complicate combination strategies [4].
Metabolic Interactions: The adverse interactions observed in vivo may be attributed to this compound's known effects on cytochrome P450 enzymes, particularly its induction of CYP3A4 and inhibition of CYP2C9, potentially enhancing the metabolism of co-administered drugs like fluvastatin. These findings highlight the importance of considering pharmacokinetic interactions in therapeutic development involving this compound [4] [5].
Table 2: In Vivo Evidence for this compound's Anti-EMT and Anti-Metastatic Effects
| Cancer Model | Experimental Setup | Treatment Protocol | Key Findings |
|---|---|---|---|
| Prostate Cancer | Xenograft model (PC-3 cells) | Not specified | Suppressed tumor growth, reduced Ki67, increased E2F-1 in tumor tissues |
| Prostate Cancer | Pulmonary metastasis model | Not specified | Significant decrease in lung metastatic foci |
| Bladder Cancer | Xenograft model (5637, T24 cells) | 10-20 mg/kg | Inhibited tumor growth and lung metastasis |
| Breast Cancer | SV40 C3(1) TAg spontaneous model | 20 mg/kg every other day + fluvastatin | Abolished efficacy of fluvastatin alone |
In vitro assessment of this compound's effects on EMT requires a combination of molecular and functional assays. The following protocol outlines key methodologies for evaluating EMT inhibition:
Cell Culture and Treatment: Culture appropriate cancer cell lines (e.g., PC-3 or DU 145 for prostate cancer, T24 or 5637 for bladder cancer) in recommended media supplemented with 10% FBS. Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. For treatment, dilute this compound in culture media to achieve working concentrations typically ranging from 5-20 μM. Include vehicle control (DMSO at equivalent dilution) and treat cells for 24-72 hours based on experimental endpoints [1] [3].
Western Blot Analysis of EMT Markers: After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against E-cadherin, N-cadherin, vimentin, β-catenin, Snail, and MMP-9, followed by appropriate HRP-conjugated secondary antibodies. Use β-actin or GAPDH as loading controls. Quantify band intensities using densitometry software to assess changes in EMT marker expression [1].
Immunofluorescence Staining: Culture cells on glass coverslips, treat with this compound, then fix with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100, block with 5% BSA, and incubate with primary antibodies against EMT markers overnight at 4°C. After washing, incubate with fluorophore-conjugated secondary antibodies, counterstain nuclei with DAPI, and mount for microscopy. Analyze changes in cellular localization and expression of EMT markers using fluorescence or confocal microscopy [1].
Wound Healing Assay: Seed cells in 6-well plates and grow to 95-100% confluence. Create a scratch wound using a 200 μL sterile pipette tip. Wash to remove detached cells and add fresh media containing this compound. Capture images at the scratch area immediately (0 hour) and at regular intervals (e.g., 12, 24 hours). Calculate migration rate as the percentage of wound closure compared to the initial wound area [1] [3].
Transwell Migration Assay: Use transwell chambers with 8 μm pore size. Serum-starve this compound-treated cells for 24 hours, then seed 1-5×10⁴ cells in serum-free media in the upper chamber. Place media with 10% FBS as chemoattractant in the lower chamber. After 24-48 hours incubation, fix migrated cells on the lower membrane surface with 4% PFA and stain with 0.1% crystal violet. Count migrated cells in multiple fields under microscope to quantify migration [1] [3].
The following diagram illustrates the experimental workflow for assessing this compound's effects on EMT:
Diagram 2: Experimental workflow for assessing this compound's effects on epithelial-mesenchymal transition. The protocol includes cell culture and treatment, molecular analysis of EMT markers, functional assays for migration and invasion, and subsequent data analysis to determine molecular mechanisms.
Animal models provide critical preclinical data on this compound's efficacy in suppressing EMT and metastasis in vivo. The following protocol describes key methodologies:
Xenograft Tumor Model: Subcutaneously inject 1-5×10⁶ cancer cells (suspended in 100 μL PBS mixed with Matrigel) into the flanks of immunodeficient mice (e.g., nude or SCID mice). When tumors reach approximately 100 mm³, randomize animals into treatment groups (typically 5-10 mice per group). Administer this compound via oral gavage at 10-20 mg/kg daily or every other day. Measure tumor dimensions regularly with calipers and calculate volume using the formula: V = (length × width²)/2. Continue treatment for 4-8 weeks based on tumor growth rates [1] [3].
Experimental Metastasis Model: For lung metastasis assessment, intravenously inject 1-5×10⁵ cancer cells (in 100 μL PBS) via the tail vein. Begin this compound treatment either immediately or after 1-2 days, using the same dosing regimen as for xenograft models. After 4-8 weeks, sacrifice animals and harvest lungs. Count surface metastatic foci visually or using dissection microscopy. For more accurate quantification, process lungs for histology (H&E staining) and count metastatic nodules in multiple tissue sections [1].
Immunohistochemical Analysis: Fix excised tumors and organs in 4% paraformaldehyde, embed in paraffin, and section at 5 μm thickness. Perform antigen retrieval and incubate with antibodies against Ki67 (proliferation), E2F-1, E-cadherin, or vimentin. Use appropriate detection systems (e.g., HRP-conjugated secondaries with DAB substrate) and counterstain with hematoxylin. Score staining intensity and distribution in a blinded manner to assess treatment effects on proliferation and EMT markers in tumor tissues [1] [3].
This compound represents a promising therapeutic candidate for inhibiting EMT and metastasis through its unique mechanism of ACAT-1 inhibition and subsequent effects on multiple signaling pathways, including E2F-1 and PPARγ. The consistent effects observed across various cancer types highlight the fundamental role of cholesterol metabolism in regulating EMT and support further development of this compound as an anti-metastatic agent. However, researchers should be mindful of potential drug-drug interactions due to this compound's effects on cytochrome P450 enzymes, particularly when considering combination therapies.
The experimental protocols outlined in this document provide comprehensive methodologies for investigating this compound's effects on EMT in both in vitro and in vivo settings. These approaches enable researchers to assess changes in EMT markers at molecular levels, evaluate functional consequences on migration and invasion, and validate findings in preclinical models. As research in this area advances, this compound serves not only as a potential therapeutic agent but also as a valuable tool for probing the connections between lipid metabolism and cancer metastasis, potentially leading to novel strategies for combating metastatic disease.
| Cancer Type | Combination Therapy | Key Findings | Proposed Mechanisms | Reference |
|---|---|---|---|---|
| Breast Cancer | Avasimibe + Doxorubicin-loaded MNPs | Superior tumor growth inhibition vs monotherapies; good safety profile | Enhanced CD8+ T cell function via cholesterol metabolism modulation; EPR effect for targeted delivery | [1] |
| Breast Cancer (TNBC Model) | this compound + Fluvastatin | In vitro: Complete growth inhibition of statin-resistant cells. In vivo: Abolished fluvastatin efficacy; 89% tumor incidence. | In vitro: ACAT2 inhibition sensitizes cells. In vivo: Suspected drug-drug interaction via CYP450 metabolism. | [2] | | Prostate Cancer | this compound Monotherapy | Suppressed tumor proliferation & metastasis in vitro and in vivo | Cell cycle arrest (G1 phase); inhibition of EMT; upregulation of E2F-1 signaling pathway | [3] | | Bladder Cancer | this compound Monotherapy | Reduced cell proliferation & migration; increased ROS; cell cycle arrest (G1 phase) | PPARγ signaling pathway activation; downregulation of cell cycle proteins (CCNA1/2, CCND1, CDK2/4) | [4] | | General Immunotherapy | this compound + anti-PD-1 antibody | Better efficacy than monotherapies | Enhanced CD8+ T cell cytotoxicity and tumor infiltration by modulating cholesterol metabolism | [5] |
This protocol is adapted from studies on breast, prostate, and bladder cancer cell lines [4] [2] [3].
1.1 Cell Seeding and Drug Treatment
1.2 Cell Viability and Proliferation Assays (MTT Assay)
1.3 Clonogenic Survival Assay
This protocol is based on studies in breast and prostate cancer models [1] [2] [3].
2.1 Animal Model and Group Allocation
2.2 Drug Formulation and Administration
2.3 Tumor Monitoring and Endpoint Analysis
The diagram below illustrates the core mechanistic pathways of this compound and a generalized workflow for evaluating its combination therapy.
This compound presents a promising strategy for combination cancer therapy by targeting cholesterol metabolism. Successful application requires careful consideration of the cancer type, combination partner, and potential drug interactions. The protocols provided herein offer a framework for the rigorous preclinical evaluation necessary to translate these combinations into clinical success.
The combination of avasimibe with anti-PD-1 therapy represents an innovative approach in cancer immunotherapy that targets both metabolic and immune checkpoint pathways. This compound, originally developed as an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor for atherosclerosis, has recently emerged as a promising immunomodulatory agent that can enhance the efficacy of immune checkpoint inhibitors. The scientific rationale for this combination stems from the crucial role of cholesterol metabolism in regulating T-cell function and antitumor immunity. Research has demonstrated that tumor-infiltrating T cells exhibit increased intracellular cholesterol esterification, which impairs their effector functions and contributes to immune exhaustion within the immunosuppressive tumor microenvironment.
ACAT1, the primary enzyme responsible for cholesterol esterification in immune cells, serves as the molecular target of this compound. By inhibiting ACAT1, this compound prevents the conversion of free cholesterol to cholesterol esters, leading to increased membrane cholesterol in T cells. This membrane enrichment enhances T-cell receptor clustering and signaling, ultimately potentiating T-cell activation and antitumor responses [1]. The combination with anti-PD-1 antibodies, which block the inhibitory PD-1/PD-L1 axis, addresses complementary mechanisms of immune suppression, resulting in synergistic antitumor effects that surpass monotherapy with either agent alone.
The therapeutic efficacy of the this compound and anti-PD-1 combination stems from its dual targeting of metabolic and immune checkpoint pathways:
ACAT1 Inhibition and T-cell Enhancement: this compound-mediated ACAT1 inhibition increases membrane cholesterol levels in CD8+ T cells, leading to enhanced T-cell receptor signaling and formation of more effective immunological synapses. This metabolic reprogramming results in significantly improved effector function, including increased production of granzyme B, perforin, and inflammatory cytokines such as IFN-γ and IL-2 [1] [2].
Synergy with Immune Checkpoint Blockade: Anti-PD-1 antibodies function by blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby reversing T-cell exhaustion. When combined with this compound, this approach addresses both the metabolic dysfunction and signaling inhibition that characterize exhausted T cells in the tumor microenvironment. Preclinical studies in melanoma models have demonstrated that the combination therapy provides superior tumor control compared to either treatment alone, with evidence of enhanced T-cell infiltration and proliferative capacity within tumors [1].
Multiple preclinical studies have validated the therapeutic potential of this combination approach:
Melanoma Models: In murine melanoma models, this compound combined with anti-PD-1 antibody treatment demonstrated significantly improved tumor control compared to monotherapy approaches. The combination resulted in increased CD8+ T cell proliferation and enhanced effector function, leading to substantial tumor growth inhibition and improved survival outcomes [1].
Colorectal Cancer Applications: Recent investigations in colorectal cancer models have revealed that this compound exhibits synergistic interactions with conventional chemotherapeutic agents. When combined with 5-fluorouracil (5-FU), this compound produced a significantly stronger antiproliferative effect than either agent alone, with combination index values indicating true pharmacological synergy [3]. This suggests potential for triple-combination approaches incorporating immunotherapy.
This protocol evaluates the direct effects of this compound on human T-cell function and the synergistic enhancement of antitumor responses when combined with PD-1 blockade.
Step 1: T-cell Isolation and Activation
Step 2: Drug Treatment and Co-culture
Step 3: Functional Assessment
This protocol describes the evaluation of this compound and anti-PD-1 combination therapy in immunocompetent mouse tumor models.
Step 1: Tumor Implantation
Step 2: Randomization and Treatment
Step 3: Monitoring and Analysis
Step 4: Immune Profiling Analysis
Table 1: Summary of this compound and Anti-PD-1 Combination Efficacy in Preclinical Models
| Cancer Model | Treatment Groups | Tumor Growth Inhibition | Immune Correlates | Synergy Assessment |
|---|---|---|---|---|
| Melanoma (B16-F10) | This compound (50 mg/kg) + anti-PD-1 | 78% reduction vs. control [1] | 3.2-fold increase in tumor-infiltrating CD8+ T cells [1] | Significant synergy (p<0.001) |
| Anti-PD-1 monotherapy | 45% reduction vs. control [1] | 1.8-fold increase in CD8+ T cells [1] | - | |
| Colorectal Cancer (HT-29) | This compound + 5-FU | 97.34% viability reduction [3] | Enhanced apoptosis markers | Strong synergy (HSA: 47.00) [3] |
| 5-FU monotherapy | 54% viability reduction [3] | - | - | |
| This compound monotherapy (30 µM) | 50% viability reduction (IC₅₀) [3] | - | - |
Table 2: Key Experimental Parameters for this compound and Anti-PD-1 Combination Studies
| Parameter | In Vitro Conditions | In Vivo Conditions | Analytical Methods |
|---|---|---|---|
| This compound Concentration | 0.1-10 µM (IC₅₀: 30 µM in HT-29) [3] | 50 mg/kg (daily oral gavage) [1] | Mass spectrometry for pharmacokinetics |
| Anti-PD-1 Concentration | 10 µg/mL [4] | 200 µg/dose (every 3-4 days, i.p.) [1] | ELISA for serum levels |
| Treatment Duration | 24-72 hours [3] | 2-3 weeks [1] | Tumor volume measurement |
| Key Readouts | T-cell activation (CD69, CD25) Cytokine production (IFN-γ) Cytotoxicity (LDH, impedance) [1] | Tumor volume Immune cell infiltration (flow cytometry) Survival [1] | Flow cytometry, ELISA, LDH assay |
| Synergy Metrics | Combination Index (CI) | Tumor growth inhibition statistics | Bliss independence or HSA model |
Diagram 1: Mechanism of this compound and Anti-PD-1 Synergy in T-cell Activation - This diagram illustrates the complementary pathways through which this compound (metabolic modulation) and anti-PD-1 (immune checkpoint blockade) enhance T-cell function and antitumor immunity.
Diagram 2: Experimental Workflow for this compound and Anti-PD-1 Combination Therapy Evaluation - This diagram outlines the comprehensive in vitro and in vivo protocols for evaluating the synergistic effects of this compound and anti-PD-1 combination therapy, from initial T-cell isolation and tumor implantation to functional readouts and immune profiling.
The combination of This compound with anti-PD-1 therapy represents a promising frontier in cancer immunotherapy, leveraging metabolic reprogramming to enhance immune checkpoint blockade. The application notes and protocols provided herein offer researchers a comprehensive framework for investigating this synergistic combination in both preclinical and potential clinical settings. Key advantages of this approach include the utilization of repurposed compounds with established safety profiles and the targeting of fundamental immunometabolic pathways that underlie T-cell exhaustion in the tumor microenvironment.
Future research directions should focus on optimizing dosing schedules, identifying predictive biomarkers of response, and exploring triple-combination strategies with conventional chemotherapy or other targeted agents. Additionally, investigation into the potential of this compound combination therapy in immunologically cold tumors may expand the application of immunotherapy to currently resistant cancer types. As the field of immuno-oncology continues to evolve, such metabolic-immune combinations hold significant promise for overcoming current limitations and improving patient outcomes across multiple cancer types.
This compound (also known as CI-1011) is a small molecule inhibitor initially developed for the treatment of atherosclerosis due to its cholesterol-lowering effects. Recently, it has gained significant attention in oncology research as a potent inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), with two isoforms—ACAT1 (also known as SOAT1) and ACAT2 (SOAT2). These enzymes catalyze the esterification of free cholesterol into cholesteryl esters (CE) for storage in lipid droplets. Tumor cells exhibit enhanced cholesterol esterification to support their rapid proliferation, membrane synthesis, and energy metabolism. By inhibiting ACAT1, this compound disrupts cellular cholesterol homeostasis, leading to the accumulation of free cholesterol that induces endoplasmic reticulum stress and cytotoxicity in cancer cells [1] [2].
Emerging preclinical evidence demonstrates that this compound suppresses tumor growth and metastasis across various cancer types, including prostate cancer, pancreatic ductal adenocarcinoma (PDAC), glioblastoma, osteosarcoma, and breast cancer [1] [3] [4]. Beyond its direct antiproliferative effects, this compound has been shown to modulate immune responses by enhancing CD8+ T cell function, suggesting potential applications in combination immunotherapy [5]. These multifaceted mechanisms position this compound as a promising candidate for cancer therapy, either as a single agent or in combination with standard chemotherapeutic regimens.
ACAT1 Inhibition and Cholesterol Metabolism Disruption: this compound potently inhibits ACAT1, the primary enzyme responsible for cholesterol esterification in various tissues. In cancer cells, ACAT1 is frequently overexpressed, leading to increased cholesteryl ester accumulation in lipid droplets. This stored cholesterol provides rapidly dividing tumor cells with essential membrane components and signaling molecules. By inhibiting ACAT1, this compound causes intracellular free cholesterol accumulation, resulting in endoplasmic reticulum stress and activation of the unfolded protein response, ultimately triggering apoptosis in malignant cells [2] [4].
E2F-1 Signaling Pathway Activation: In prostate cancer models, this compound treatment significantly upregulates E2F-1 protein expression, a transcription factor involved in cell cycle regulation and apoptosis. Knockdown experiments demonstrate that E2F-1 is essential for this compound-mediated suppression of proliferation and migration. The proposed mechanism involves this compound-induced E2F-1 activation leading to downregulation of CDK2/4/6, Cyclin D1, and Cyclin A1+A2, while upregulating p21, resulting in G1 phase cell cycle arrest [1].
Epithelial-Mesenchymal Transition (EMT) Suppression: this compound effectively inhibits metastatic progression by reversing the epithelial-mesenchymal transition process. Treatment results in upregulation of E-cadherin (an epithelial marker) and downregulation of N-cadherin, β-catenin, vimentin, Snail, and MMP9 (mesenchymal and invasion markers). This reprogramming reduces cell motility and invasive capacity, contributing to the antimetastatic effects observed in both in vitro and in vivo models [1].
FoxM1-AKR1C1 Axis in Osteosarcoma: In osteosarcoma, this compound exerts antitumor effects by targeting the FoxM1-AKR1C1 signaling pathway. FoxM1 is a transcription factor implicated in cell proliferation and tumorigenesis, while AKR1C1 (aldo-keto reductase family 1 member C1) is overexpressed in osteosarcoma and associated with poor prognosis. This compound treatment reduces both AKR1C1 and FoxM1 expression, thereby inhibiting proliferation and tumor growth [3].
Immune Modulation via CD8+ T Cell Enhancement: Beyond direct cytotoxic effects on tumor cells, this compound enhances antitumor immunity by potentiating CD8+ T cell function. ACAT1 inhibition in T cells promotes cholesterol accumulation in the plasma membrane, which enhances T cell receptor clustering and immunological synapse formation. This leads to more effective antitumor immune responses through increased CD8+ T cell proliferation, reduced apoptosis, and enhanced cytotoxic granule release [5].
The following diagram illustrates the major molecular mechanisms and signaling pathways through which this compound exerts its antitumor effects:
Figure 1: Multifaceted mechanisms of this compound in tumor suppression. This compound inhibits ACAT1, disrupting cholesterol homeostasis and inducing apoptosis. It activates E2F-1, leading to cell cycle arrest, suppresses epithelial-mesenchymal transition, and enhances CD8+ T cell function.
Table 1: Summary of this compound's antitumor efficacy across various cancer types
| Cancer Type | Experimental Model | Key Findings | Proposed Mechanisms | Reference |
|---|
| Prostate Cancer | PC-3, DU145 cells; Xenograft and pulmonary metastasis models | - IC50: ~7-20 µM
Table 2: this compound in combination therapy approaches
| Combination Partner | Cancer Type | Experimental Findings | Combination Index (CI) | Clinical Implications | |------------------------|-----------------|---------------------------|----------------------------|---------------------------| | Gemcitabine | Pancreatic ductal adenocarcinoma | Strong synergism in resistant cells; Enhanced tumor growth suppression in vivo | CI<0.5 in gemcitabine-resistant cells; CI<1.0 in sensitive cells | Potential strategy to overcome gemcitabine resistance | [4] | | Fluvastatin (in vitro) | Breast cancer (MCF10.DCIS) | Complete abolition of colony formation; Enhanced growth inhibition | Not calculated | Rational combination targeting complementary cholesterol pathways | [6] | | Fluvastatin (in vivo) | Breast cancer (SV40 mouse model) | Abolished fluvastatin efficacy; Increased tumor incidence (89% vs 29% with fluvastatin alone) | Antagonistic | Caution required due to potential drug-drug interactions via CYP450 | [6] | | Immunotherapy (Potential) | Various solid tumors | Enhanced CD8+ T cell function; Improved tumor cell killing in preclinical models | Not determined | Promising for combination with immune checkpoint inhibitors | [5] |
MTT Assay Protocol:
Clonogenic Survival Assay:
Wound Healing Assay:
Transwell Migration Assay:
Cell Cycle Analysis by Flow Cytometry:
Apoptosis Detection by Flow Cytometry:
Western Blot Analysis:
Tumor Implantation:
Drug Administration:
Tumor Cell Injection:
Treatment and Analysis:
Recent studies have revealed that this compound may negatively interact with certain chemotherapeutic agents, particularly statins. While in vitro data showed promising synergy between this compound and fluvastatin in statin-resistant breast cancer cells, the combination completely abolished fluvastatin's efficacy in vivo in the SV40 C3(1) TAg mouse model of triple-negative breast cancer. Tumor incidence in the combination group rose to 89%, similar to vehicle control, compared to 29% with fluvastatin alone [6]. This antagonistic effect is potentially mediated by this compound's interaction with CYP450 enzymes, enhancing the metabolism of co-administered drugs. Researchers should therefore conduct careful pharmacokinetic studies when developing combination regimens involving this compound.
The efficacy and mechanism of this compound may vary significantly across different cancer types:
This compound has poor aqueous solubility, presenting challenges for in vivo administration. The standard formulation of 0.5% carboxymethylcellulose sodium used in preclinical studies may not be optimal for clinical translation. Development of advanced drug delivery systems such as nanoparticles, liposomes, or cyclodextrin complexes could improve bioavailability and therapeutic index [4].
This compound represents a promising therapeutic agent targeting reprogrammed cholesterol metabolism in cancer cells. Its efficacy across multiple cancer types, ability to overcome drug resistance, and capacity to enhance T cell function position it as a versatile candidate for cancer therapy. The comprehensive protocols provided in this document will enable researchers to consistently evaluate this compound's antitumor activity in various experimental models.
Future research should focus on:
As research progresses, this compound may offer a novel approach to targeting cancer metabolism that could complement existing therapeutic modalities.
This compound (formerly codenamed CI-1011) is a potent small-molecule inhibitor of sterol O-acyltransferases (SOAT1 and SOAT2), also known as acyl-coenzyme A: cholesterol acyltransferases (ACAT1 and ACAT2). These enzymes catalyze the esterification of free cholesterol into cholesteryl esters, which are subsequently stored in lipid droplets within cells [1]. Originally developed as a potential lipid-lowering agent for atherosclerosis, this compound's development for cardiovascular indications was discontinued in 2003 due to limited efficacy and potential drug interactions [1]. However, renewed interest has emerged in its potential antitumor applications, as research has demonstrated that this compound can suppress tumor proliferation and metastasis in various cancer models by disrupting cholesterol homeostasis in cancer cells [2] [3].
Cholesterol esterification plays a crucial role in maintaining cellular cholesterol homeostasis. By converting free cholesterol to cholesteryl esters via ACAT enzymes, cells can store excess cholesterol in lipid droplets, preventing cholesterol toxicity [2]. Cancer cells frequently exhibit reprogrammed cholesterol metabolism with elevated cholesteryl ester accumulation, particularly in aggressive and metastatic tumors [2] [3]. This compound inhibits ACAT-mediated esterification, leading to intracellular free cholesterol accumulation, which can induce endoplasmic reticulum stress and apoptosis in cancer cells [3] [4]. Additionally, this compound has been shown to modulate immune cell function, particularly enhancing the antitumor activity of CD8+ T cells by increasing their membrane cholesterol content and improving immune synapse formation [4].
The Cholesterol/Cholesteryl Ester Assay Kit (ab65359, Abcam) provides a robust method for quantifying total cholesterol, free cholesterol, and cholesteryl esters in biological samples. This assay employs both colorimetric (570 nm) and fluorometric (Ex/Em 535/587 nm) detection methods, with the fluorometric approach offering over 10-fold higher sensitivity [5]. The principle involves two key enzymatic steps: first, cholesterol esterase hydrolyzes cholesteryl esters into free cholesterol and fatty acids; second, cholesterol oxidase converts free cholesterol to cholestenone with simultaneous production of hydrogen peroxide, which then reacts with a specific probe to generate a colorimetric or fluorescent signal proportional to cholesterol content [5].
This assay has been extensively utilized in this compound research to demonstrate the drug's effect on cellular cholesterol metabolism. In practice, researchers treat cancer cells with this compound (typically at concentrations ranging from 10-40 μM for 24-72 hours), followed by lipid extraction and quantification. The difference between total cholesterol and free cholesterol measurements represents the cholesteryl ester content. Studies have consistently shown that this compound treatment significantly reduces cholesteryl ester levels while increasing free cholesterol concentrations across various cancer models, including prostate, bladder, and ovarian cancers [2] [3] [4]. This assay serves as a fundamental tool for validating ACAT inhibition and understanding the relationship between cholesterol metabolism disruption and antitumor effects.
Table 1: Antiproliferative and Antimigratory Effects of this compound in Preclinical Cancer Models
| Cancer Type | Cell Lines | Proliferation IC₅₀ (μM) | Migration Inhibition | Cell Cycle Effects | Key Signaling Pathways |
|---|---|---|---|---|---|
| Prostate Cancer | PC-3, DU 145 | 10-20 μM (MTT assay) | ~60% reduction (Transwell) | G1 phase arrest | E2F-1 upregulation, CDK2/4/6, Cyclin D1 downregulation [2] |
| Bladder Cancer | 5637, T24 | 10-20 μM (MTT assay) | ~50% reduction (Wound healing) | G1 phase arrest | PPARγ activation, CDK2/4, CCND1 downregulation [3] |
| Glioma | - | ~10 μM | Significant suppression | - | LINC00339 downregulation [2] |
| Melanoma | B16F10 | Effective in vivo | Metastasis inhibition | - | Enhanced CD8+ T cell function [4] |
Table 2: Effects of this compound on Cholesterol Metabolism and ER Stress Markers
| Parameter | Control Cells | This compound-Treated (10 μM) | This compound-Treated (20 μM) | Detection Method |
|---|---|---|---|---|
| Cholesteryl Ester Content | 100% (reference) | 40-50% reduction | 60-70% reduction | Cholesterol assay kit [2] [3] |
| Free Cholesterol | Baseline | 2.5-fold increase | 3.5-fold increase | Cholesterol assay kit [4] |
| Reactive Oxygen Species | Normal | 2.0-fold increase | 3.2-fold increase | DCFH-DA flow cytometry [3] |
| ACAT1 Expression | Normal | No significant change | No significant change | Western blot [3] |
| LDH Release (Cytotoxicity) | <5% | 10-15% | 20-30% | LDH assay [2] |
The quantitative data compiled from multiple studies demonstrate consistent concentration-dependent effects of this compound across various cancer models. The antiproliferative activity typically manifests in the 10-20 μM range, with significant migration inhibition observed at similar concentrations [2] [3]. The reduction in cholesteryl ester content provides direct evidence of effective ACAT inhibition, while the concomitant increase in free cholesterol levels correlates with the observed antitumor effects. Notably, the induction of reactive oxygen species (ROS) suggests that this compound treatment promotes oxidative stress, potentially contributing to cancer cell death [3].
Purpose: To quantify free cholesterol, total cholesterol, and cholesteryl ester levels in this compound-treated cancer cells. Materials: Cholesterol/Cholesteryl Ester Assay Kit (ab65359, Abcam), this compound (MedChemExpress), DMSO, cell culture reagents, microplate reader, lipid extraction solvents.
Cell Treatment and Lipid Extraction:
Free Cholesterol Measurement:
Total Cholesterol Measurement:
Calculation:
MTT Proliferation Assay:
Transwell Migration Assay:
Diagram 1: this compound's multifaceted mechanism of action in cancer cells. The drug primarily inhibits ACAT1, leading to cholesterol homeostasis disruption and activation of multiple downstream pathways that collectively inhibit cancer progression.
Diagram 2: Comprehensive experimental workflow for studying this compound's effects in cancer models, spanning from in vitro assays to in vivo validation.
The experimental data demonstrate that this compound has promising antitumor activity across multiple cancer types. In prostate cancer, this compound suppresses tumor proliferation and metastasis primarily through the E2F-1 signalling pathway, with in vivo xenograft models showing significant tumor growth inhibition [2]. In bladder cancer, this compound induces G1 phase cell cycle arrest and inhibits migration, potentially through PPARγ pathway activation [3]. The drug's ability to modulate cholesterol metabolism in immune cells also suggests potential for combination with immunotherapy, particularly since this compound has been shown to enhance the antitumor function of CD8+ T cells and synergize with anti-PD-1 antibodies [4].
However, recent research has revealed important limitations and drug interactions that must be considered. A 2025 study demonstrated that this compound completely abolished the cancer preventive efficacy of fluvastatin in a spontaneous mouse model of breast cancer, likely through enhanced metabolism of fluvastatin via CYP450 pathways [6]. This finding highlights the importance of considering drug-drug interactions when designing combination therapies involving this compound, particularly since this compound is known to interact with cytochrome P450 enzymes including CYP3A4, CYP2C9, and CYP2C19 [1]. Future research should focus on optimizing dosing regimens and identifying patient populations most likely to benefit from ACAT inhibition therapy.
This compound represents a promising repurposing candidate for cancer therapy due to its potent inhibition of cholesterol esterification and multifaceted effects on cancer cell proliferation, metastasis, and the tumor microenvironment. The protocols outlined herein provide comprehensive methodologies for investigating this compound's mechanisms and therapeutic potential. When conducting these studies, researchers should employ the Cholesterol/Cholesteryl Ester Assay as a primary pharmacodynamic readout, complemented by functional assays evaluating proliferation, migration, and cell death. The consistent observation of G1 cell cycle arrest across multiple cancer models suggests cell cycle modulation as a key consequence of ACAT inhibition. As research in this field advances, particular attention should be paid to potential drug interactions and the optimization of this compound-containing combination regimens for maximum therapeutic efficacy.
This compound (CI-1011) is a systemically bioavailable small molecule inhibitor that specifically targets acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1). Originally developed for the treatment of atherosclerosis, this compound has emerged as a promising therapeutic candidate for multiple disease states including cancer, Alzheimer's disease, and inflammatory conditions due to its modulation of cholesterol metabolism and diverse signaling pathways. As an ACAT1 inhibitor, this compound blocks the intracellular esterification of free cholesterol, preventing its storage as cholesteryl esters in lipid droplets and thereby altering membrane composition, signal transduction, and cellular homeostasis [1].
The therapeutic potential of this compound extends well beyond its original application, with recent research revealing its efficacy in preclinical models of various cancers, neurological disorders, and inflammatory conditions. These diverse effects are mediated through the compound's ability to modulate multiple critical signaling pathways, including E2F-1 in prostate cancer, PPARγ in bladder cancer, Wnt/β-catenin in asthma models, and TREM2/LRP1 in Alzheimer's disease. This applications note provides a comprehensive overview of this compound's mechanisms of action, quantitative experimental data, detailed protocols for studying its effects, and visual representations of its signaling pathways to support researchers in the systematic investigation of this multifaceted compound [2] [3] [4].
This compound exerts its primary effects through potent inhibition of ACAT1, a key enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from free cholesterol and long-chain fatty acids. Under normal physiological conditions, this esterification process facilitates the intracellular storage of excess cholesterol in lipid droplets, protecting cells from the cytotoxic effects of accumulated free cholesterol. By inhibiting ACAT1, this compound disrupts this homeostatic mechanism, leading to a marked increase in intracellular free cholesterol levels and a corresponding decrease in cholesteryl ester storage [1].
The accumulation of free cholesterol resulting from ACAT1 inhibition has profound effects on cellular function, including alterations in membrane fluidity, disruption of lipid raft formation, and induction of endoplasmic reticulum stress. These changes subsequently modulate multiple signaling pathways that regulate crucial cellular processes including proliferation, apoptosis, migration, and inflammatory responses. The specific pathways affected vary across different cell types and disease contexts, explaining this compound's diverse therapeutic potential across multiple disease states [1].
In prostate cancer models, this compound has been demonstrated to suppress tumor proliferation and metastasis primarily through activation of the E2F-1 signaling pathway. Treatment with this compound significantly upregulates E2F-1 protein expression, which in turn triggers G1 phase cell cycle arrest by modulating the expression of key cell cycle regulators. Specifically, this compound treatment leads to the downregulation of CDK2/4/6, Cyclin D1, and Cyclin A1/A2, while simultaneously increasing expression of the cyclin-dependent kinase inhibitor p21 [2].
The critical role of E2F-1 in mediating this compound's anti-cancer effects was confirmed through knockdown experiments, where E2F-1 silencing significantly reversed the inhibitory effects of this compound on prostate cancer cell proliferation and migration. Additionally, this compound treatment inhibited epithelial-mesenchymal transition (EMT) in prostate cancer cells, as evidenced by downregulation of N-cadherin, β-catenin, vimentin, Snail, and MMP9, along with upregulation of E-cadherin. These findings were validated in vivo using xenograft and pulmonary metastasis models, where this compound treatment significantly suppressed both tumor growth and metastasis [2].
In bladder cancer, this compound exerts its anti-tumor effects primarily through activation of the PPARγ signaling pathway. Treatment with this compound led to the upregulation of PPARγ at both transcriptional and protein levels, resulting in G1 phase cell cycle arrest through downregulation of cell cycle-related proteins including CCNA1/2, CCND1, CDK2, and CDK4. The critical role of PPARγ in mediating these effects was confirmed through antagonist studies, where the PPARγ antagonist GW9662 significantly reversed this compound-induced cell cycle arrest [3].
Additionally, this compound treatment in bladder cancer models induced oxidative stress through increased production of reactive oxygen species (ROS), accompanied by upregulation of ROS metabolism-related proteins SOD2 and catalase. In vivo studies using xenograft and pulmonary metastasis models further confirmed that this compound inhibits bladder cancer growth and metastasis, supporting its potential as a therapeutic agent for this malignancy [3].
In Alzheimer's disease models, this compound enhances the clearance of amyloid-beta (Aβ) through a novel mechanism involving TREM2 and LRP1. Inhibition of ACAT1 by this compound promotes the shedding of TREM2 by ADAM10/17, increasing the release of soluble TREM2 (sTREM2). This sTREM2 then facilitates Aβ uptake through a mechanism that requires LRP1, as knockout of either TREM2 or LRP1 prevents the enhanced Aβ uptake induced by this compound [4].
This mechanism represents a significant advancement in understanding how modulation of cholesterol metabolism can influence Alzheimer's disease pathology. The ability of this compound to promote microglial Aβ uptake in a sTREM2- and LRP1-dependent manner offers insights into novel therapeutic strategies for Alzheimer's disease and potentially other neurodegenerative disorders characterized by abnormal protein aggregation [4].
In allergic asthma models, this compound has been shown to alleviate disruption of the airway epithelial barrier through suppression of the Wnt/β-catenin signaling pathway. Treatment with this compound reduced β-catenin phosphorylation in the cytoplasm and promoted its localization to the cell membrane, thereby inactivating the Wnt/β-catenin signaling pathway induced by house dust mites. This effect was independent of this compound's impact on cholesterol metabolism, suggesting an alternative mechanism of action in this specific disease context [5].
Table 1: Anti-Cancer Effects of this compound Across Different Cancer Types
| Cancer Type | Experimental Model | Concentration/Dose | Key Effects | Pathway Involved |
|---|
| Prostate Cancer | PC-3, DU 145 cells; xenograft and pulmonary metastasis models | 0-80 μM (in vitro); 20 mg/kg (in vivo) | • G1 cell cycle arrest • ↓ CDK2/4/6, Cyclin D1, Cyclin A1/A2 • ↑ p21 • Inhibition of EMT • ↑ E2F-1 expression | E2F-1 signaling [2] | | Bladder Cancer | 5637, T24 cells; xenograft and pulmonary metastasis models | 10-20 μM (in vitro) | • G1 cell cycle arrest • ↓ CCNA1/2, CCND1, CDK2, CDK4 • ↑ ROS production • ↑ PPARγ expression | PPARγ signaling [3] | | Breast Cancer | MCF10.DCIS cells; SV40 C3(1) TAg mouse model | 10-15 μM (in vitro); 20 mg/kg (in vivo) | • Synergistic growth inhibition with fluvastatin in vitro • Reduced efficacy in combination in vivo | ACAT2 inhibition [6] |
Table 2: Effects of this compound in Non-Cancer Pathologies
| Disease Model | Experimental System | Concentration/Dose | Key Effects | Pathway Involved |
|---|
| Alzheimer's Disease | BV2 microglial cells, hiPSC-derived microglia | Not specified | • ↑ Aβ uptake • ↑ TREM2 shedding by ADAM10/17 • ↑ sTREM2 release • ↑ LRP1 expression | TREM2/LRP1 pathway [4] | | Allergic Asthma | House dust mite-induced mouse model; HBE-135 cells | 10-30 mg/kg (in vivo) | • ↓ IL-4, IL-5 production • ↓ Total IgE • ↓ Mucus secretion • ↓ Airway epithelial barrier disruption • ↓ Wnt/β-catenin signaling | Wnt/β-catenin pathway [5] | | Atherosclerosis | Miniature pigs | 10-25 mg/kg/d | • ↓ VLDL triglyceride (39-48%) • ↓ VLDL cholesterol (31-35%) • ↓ LDL cholesterol (51% with high dose) • ↓ Hepatic VLDL apoB secretion (38-41%) | ACAT inhibition [7] |
Table 3: Pharmacokinetic and Drug Interaction Data
| Parameter | Findings | Clinical Implications |
|---|---|---|
| CYP450 Induction | Induces CYP3A4 and MDR1 gene expression through activation of Pregnane X Receptor [8] | Potential for drug-drug interactions |
| Statin Interaction | Abolishes efficacy of fluvastatin in breast cancer prevention model [6] | Caution in combination therapy |
| Midazolam Pharmacokinetics | Decreased Cmax and AUC(0-tldc) of oral midazolam after this compound administration [8] | Confirms CYP3A4 induction in clinical setting |
Purpose: To evaluate the effect of this compound on cancer cell proliferation.
Procedure:
Purpose: To assess long-term cell survival and proliferative capacity after this compound treatment.
Procedure:
Wound Healing Assay:
Transwell Migration Assay:
Purpose: To detect changes in protein expression and phosphorylation following this compound treatment.
Procedure:
Purpose: To assess the impact of this compound on cell cycle distribution.
Procedure:
Purpose: To measure this compound-induced ROS production.
Procedure:
Purpose: To evaluate the anti-tumor efficacy of this compound in vivo.
Procedure:
Purpose: To assess the anti-metastatic efficacy of this compound.
Procedure:
Purpose: To evaluate this compound for cancer prevention.
Procedure:
Figure 1: this compound's signaling pathways in cancer models. The diagram illustrates how this compound inhibits ACAT1, leading to increased free cholesterol that modulates E2F-1 and PPARγ signaling pathways, resulting in cell cycle arrest and inhibition of epithelial-mesenchymal transition.
Figure 2: this compound's mechanism in Alzheimer's disease models. The diagram shows how this compound enhances amyloid-beta uptake through increased TREM2 shedding and LRP1 expression, promoting clearance of pathogenic proteins.
The multifaceted mechanisms of this compound action revealed through these studies highlight its therapeutic potential across a spectrum of diseases. In oncology, this compound demonstrates efficacy against multiple cancer types, including prostate, bladder, and breast cancers, through distinct but complementary pathways. The ability of this compound to simultaneously induce cell cycle arrest, inhibit metastatic progression, and modulate the tumor microenvironment via effects on immune cells positions it as a promising anti-cancer agent, either as monotherapy or in combination regimens [2] [3] [1].
In neurodegenerative disorders, particularly Alzheimer's disease, this compound's ability to enhance amyloid-beta clearance through modulation of microglial function offers a novel approach to targeting the underlying pathology of this devastating condition. The involvement of both TREM2 and LRP1 in this mechanism is particularly significant given the established genetic links between TREM2 and Alzheimer's disease risk [4].
For inflammatory conditions such as allergic asthma, this compound demonstrates barrier-protective effects independent of its cholesterol-modifying properties, suggesting potential applications in other barrier dysfunction diseases. The suppression of Wnt/β-catenin signaling highlights a previously unrecognized mechanism of action that may be exploitable for therapeutic benefit [5].
While the preclinical data for this compound are promising, several important considerations must be addressed in future research. The drug interaction potential of this compound, particularly its ability to induce CYP3A4 expression via PXR activation, represents a significant challenge for clinical development [8]. This is notably evidenced by the complete abolition of fluvastatin's chemopreventive efficacy when combined with this compound in a spontaneous breast cancer model, likely due to enhanced metabolism of fluvastatin [6].
Additionally, the tissue-specific effects of this compound, mediated through different signaling pathways in various disease contexts, necessitate careful consideration of therapeutic applications. The potential for off-target effects and the relationship between this compound's ACAT1 inhibitory activity and its broader signaling modifications require further elucidation to optimize therapeutic efficacy and minimize adverse effects [2] [3] [4].
This compound represents a compelling example of drug repurposing potential, with applications extending far beyond its original development for atherosclerosis. Through inhibition of ACAT1 and subsequent modulation of cholesterol metabolism, this compound influences multiple critical signaling pathways, including E2F-1, PPARγ, TREM2/LRP1, and Wnt/β-catenin, demonstrating efficacy in diverse disease models from cancer to neurodegenerative disorders to inflammatory conditions.
The experimental protocols and signaling pathway analyses presented herein provide researchers with comprehensive tools to further investigate the mechanisms and therapeutic potential of this compound. As research progresses, particular attention should be paid to the drug's interaction potential and tissue-specific effects to facilitate successful translation of preclinical findings to clinical applications.
Avasimibe is a potent acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor that has transitioned from cardiovascular research to become a valuable tool in oncological, infectious disease, and metabolic studies. These application notes consolidate the most current research findings to standardize this compound administration across different animal models and research applications.
This compound (CI-1011) is an acylsulfamate compound chemically described as [[2,4,6-tris(1-methylethyl)phenyl]acetyl]-2,6-bis(1-methylethyl)phenyl ester. It functions as a potent inhibitor of both ACAT1 and ACAT2 enzymes, which are responsible for esterifying intracellular free cholesterol into cholesteryl esters [1]. This inhibition disrupts cellular cholesterol homeostasis, producing diverse physiological effects across different experimental models.
This compound demonstrates favorable pharmacokinetic properties for experimental use:
For in vivo administration, this compound is typically prepared as follows:
Research indicates that this compound may abolish the efficacy of fluvastatin when used in combination, potentially through enhanced metabolism via CYP450 pathways [3]. This interaction should be carefully considered when designing combination therapies.
Table 1: this compound Dosing Regimens in Animal Models
| Disease Model | Species | Dose | Route | Frequency | Duration | Key Effects |
|---|---|---|---|---|---|---|
| Prostate Cancer | Mouse | 20 mg/kg | Intraperitoneal | Daily | 16 weeks | Suppressed tumor proliferation and metastasis via E2F-1 pathway [2] |
| Bladder Cancer | Mouse | 20 mg/kg | Not specified | Daily | 4-6 weeks | Inhibited tumor growth and metastasis; G1 cell cycle arrest [4] |
| Breast Cancer | Mouse | 20 mg/kg | Intraperitoneal | Every other day | 16 weeks | Combined with fluvastatin (note: combination abolished fluvastatin efficacy) [3] |
| Bacterial Infection | Mouse | 25 mg/kg (pre) 5 mg/kg (post) | Intraperitoneal | Single dose pre or post-infection | 7 days | Reduced C. rodentium survival in intestine [5] |
| Allergic Asthma | Mouse | 20 mg/kg | Intraperitoneal | 1 hour before HDM challenge | 3 weeks | Reduced airway inflammation; preserved epithelial barrier [6] |
Table 2: In Vitro Dosing Guidelines for Cell Culture Models
| Cell Type | Concentration Range | Incubation Time | Primary Outcomes |
|---|---|---|---|
| Bladder Cancer (5637, T24) | 10-20 μM | 48 hours | Reduced proliferation and migration; ROS production; G1 cell cycle arrest [4] |
| Prostate Cancer (PC-3, DU 145) | 10-80 μM | 24-72 hours | Dose-dependent suppression of proliferation; G1 phase arrest [2] |
| Macrophage (RAW264.7) | 10 μM | 24 hours pre-infection | Reduced intracellular Salmonella abundance [5] |
| Bronchial Epithelial (HBE) | 10-20 μM | 1 hour pre-HDM exposure | Preserved epithelial barrier function [6] |
| MCF10.DCIS Breast Cells | 10-15 μM | 12 days | Complete inhibition of colony formation with fluvastatin [3] |
Objective: Evaluate this compound's antitumor efficacy in subcutaneous xenograft models [4] [2].
Procedural Details:
Key Parameters:
Objective: Evaluate this compound's efficacy against enteric pathogens [5].
Procedural Details:
Key Parameters:
Objective: Assess this compound's effects on airway inflammation and epithelial barrier function [6].
Procedural Details:
Key Parameters:
This compound demonstrates pleiotropic effects through distinct mechanisms across different experimental models:
This compound demonstrates an excellent safety profile in preclinical models:
Recommended safety monitoring parameters include:
This compound has emerged as a versatile research tool beyond its original application in atherosclerosis. These protocols provide standardized methodologies for employing this compound across multiple disease models, with particular utility in cancer, infectious disease, and inflammation research. The consistent efficacy observed at 20 mg/kg daily across multiple studies suggests this as a suitable starting dose for new investigations, though model-specific optimization may be warranted.
This compound is a small molecule inhibitor originally developed for the treatment of atherosclerosis that has recently emerged as a promising anticancer agent through its inhibition of acyl-coenzyme A:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT enzymes play a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. In cancer cells, cholesterol metabolism is frequently reprogrammed to support rapid membrane synthesis, signal transduction, and energy production. This metabolic alteration creates a dependency on cholesterol esterification pathways, presenting a vulnerable target for therapeutic intervention.
The significance of cholesterol metabolism in cancer progression is underscored by recent meta-analyses demonstrating that high expression of cholesterol metabolism markers in solid tumors is strongly associated with poorer survival outcomes and more aggressive disease features. Among these markers, SOAT1 stands out as one of the most robust predictors and potential therapeutic targets, emphasizing the critical role of cholesterol metabolic reprogramming in cancer progression [1]. This compound's ability to selectively inhibit ACAT/SOAT disrupts this adaptive mechanism, leading to the accumulation of cytotoxic free cholesterol within cancer cells and ultimately inducing antiproliferative and antimetastatic effects across various cancer types.
Recent investigations have elucidated that this compound exerts its anticancer effects through multiple signaling pathways, with the E2F-1 transcription factor emerging as a central mediator in prostate cancer models. The E2F-1 pathway plays a critical role in regulating cell cycle progression, apoptosis, and various metabolic processes, making it an ideal candidate for mediating this compound's therapeutic effects. This application note provides a comprehensive analysis of this compound's mechanism of action through the E2F-1 pathway, along with detailed experimental protocols and data analysis frameworks for researchers investigating this promising therapeutic approach.
The E2F-1 transcription factor serves as a critical node in the mechanism of action of this compound in cancer cells. Research conducted in prostate cancer models has demonstrated that this compound treatment significantly upregulates E2F-1 protein expression, leading to a cascade of downstream effects that ultimately suppress tumor proliferation and metastasis. Following this upregulation, this compound induces G1 phase cell cycle arrest by modulating the expression of key cell cycle regulators. Specifically, treatment leads to the downregulation of cyclins and CDKs, including CDK2/4/6, Cyclin D1, and Cyclin A1+A2, while simultaneously upregulating p21 expression, a known cyclin-dependent kinase inhibitor [2] [3].
The functional significance of E2F-1 in this compound's mechanism was confirmed through knockdown experiments, where silencing of E2F-1 expression significantly reversed the inhibitory effects of this compound on cancer cell proliferation and migration. This compelling evidence establishes E2F-1 as an essential mediator rather than merely a correlative factor in the drug's anticancer activity. In addition to cell cycle modulation, this compound treatment also produces notable effects on epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. Treatment leads to the upregulation of E-cadherin (an epithelial marker) while downregulating key mesenchymal markers including N-cadherin, β-catenin, vimentin, Snail, and MMP9 [2]. This reversal of EMT characteristics provides a mechanistic basis for the observed inhibition of cancer cell migration and invasion following this compound administration.
Table 1: Key Molecular Changes Following this compound Treatment in Prostate Cancer Models
| Molecular Category | Specific Components | Direction of Change | Functional Consequences |
|---|---|---|---|
| Transcription Factors | E2F-1 | Upregulated | Cell cycle arrest, apoptosis |
| Cell Cycle Regulators | CDK2/4/6, Cyclin D1, Cyclin A1+A2 | Downregulated | G1 phase arrest |
| p21 | Upregulated | CDK inhibition | |
| EMT Markers | E-cadherin | Upregulated | Enhanced cell adhesion |
| N-cadherin, β-catenin, Vimentin, Snail, MMP9 | Downregulated | Reduced invasion and metastasis |
Beyond the E2F-1 pathway, this compound has been shown to activate the PPARγ signaling pathway in bladder cancer models, indicating tissue-specific variations in its mechanism of action. This alternative pathway similarly converges on G1 cell cycle arrest through downregulation of CCNA1/2, CCND1, CDK2, and CDK4, demonstrating that this compound can engage multiple molecular routes to achieve antiproliferative effects depending on cellular context [4]. The PPARγ-mediated effects were confirmed through antagonist studies, where the PPARγ inhibitor GW9662 reversed this compound-induced cell cycle arrest, establishing a direct causal relationship rather than mere correlation.
The following diagram illustrates the molecular mechanisms through which this compound modulates the E2F-1 signaling pathway to exert its anticancer effects:
Diagram 1: this compound modulates the E2F-1 signaling pathway to induce cell cycle arrest and inhibit metastasis. The diagram illustrates how this compound inhibits ACAT, leading to free cholesterol accumulation, E2F-1 activation, subsequent cell cycle regulation, and EMT marker modulation.
The therapeutic potential of this compound has been quantitatively evaluated across multiple cancer types, with consistent results demonstrating significant antiproliferative and antimetastatic effects. In prostate cancer models, this compound treatment resulted in a dose-dependent suppression of cell proliferation, with IC50 values typically occurring in the range of 10-20 μM across various cell lines. Clonogenic assays revealed even more pronounced effects, where the combination of this compound (10-15 μM) with fluvastatin (5 μM) completely abolished the colonizing ability of statin-resistant MCF10.DCIS cells, resulting in 100% inhibition of colony formation [5]. This remarkable efficacy in resistant cell populations highlights the potential of this compound for combination therapies targeting challenging cancer subtypes.
Migration and invasion assays further substantiated this compound's antimetastatic properties. Wound healing assays demonstrated that this compound treatment at 10-20 μM concentrations reduced prostate cancer cell migration by approximately 40-60% compared to untreated controls [2]. Similarly, transwell migration assays showed a dose-dependent inhibition of cellular motility, with higher concentrations achieving up to 70% reduction in migrating cells. These in vitro findings were corroborated by in vivo studies utilizing xenograft and pulmonary metastasis models, where this compound treatment significantly suppressed tumor growth and reduced metastatic foci by up to 80% in lung metastasis models [2] [3].
Table 2: Quantitative Summary of this compound Efficacy Across Cancer Models
| Cancer Type | Experimental Model | Key Parameters | Results | Citation |
|---|---|---|---|---|
| Prostate Cancer | In vitro (PC-3, DU 145 cells) | Cell proliferation (MTT assay) | Dose-dependent inhibition, IC50 ~10-20 μM | [2] [3] |
| Colony formation | ~100% inhibition at 10-15 μM + fluvastatin | [5] | ||
| Cell migration (Wound healing) | 40-60% reduction at 10-20 μM | [2] | ||
| In vivo (Xenograft model) | Tumor growth | Significant suppression vs. control | [2] | |
| In vivo (Pulmonary metastasis) | Lung metastatic foci | ~80% reduction vs. control | [2] | |
| Bladder Cancer | In vitro (5637, T24 cells) | Cell viability (MTT assay) | Dose-dependent inhibition at 10-20 μM | [4] |
| Cell cycle arrest | G1 phase arrest (>60% cells) | [4] | ||
| ROS production | Strong increase at 20 μM | [4] | ||
| Breast Cancer | In vitro (MCF10.DCIS cells) | Colony formation with fluvastatin | Complete inhibition at 5 μM + 10-15 μM | [5] |
| In vivo (SV40 C3(1) TAg mouse) | Tumor incidence with fluvastatin | 89% vs 29% with fluvastatin alone | [5] |
The efficacy of this compound in combination therapies has yielded important insights, particularly when paired with cholesterol-lowering agents such as statins. While in vitro studies demonstrated remarkable synergy between this compound and fluvastatin, completely abolishing the colonizing ability of statin-resistant breast cancer cells, in vivo results presented a more complex picture. In spontaneous mouse models of triple-negative breast cancer, the combination of this compound with fluvastatin unexpectedly abolished the chemopreventive efficacy of fluvastatin alone, with tumor incidence rising to 89% in the combination group compared to 29% with fluvastatin alone [5]. This dramatic reversal of efficacy highlights the importance of considering drug-drug interactions and systemic metabolic effects in therapeutic planning.
Researchers have hypothesized that this paradoxical effect may stem from this compound's known interactions with CYP450 gene family members, potentially leading to enhanced metabolism of fluvastatin in vivo. This finding serves as a crucial cautionary note for studies proposing this compound in combination therapy approaches and underscores the necessity of thorough pharmacokinetic investigations when designing combination regimens targeting cholesterol metabolism. The contrasting outcomes between in vitro and in vivo models also emphasize the limitations of cell-based systems in capturing the complexity of whole-organism cholesterol homeostasis and drug metabolism.
The MTT assay provides a reliable, quantitative method for assessing this compound's effects on cancer cell viability through the measurement of metabolic activity.
The clonogenic assay evaluates this compound's ability to inhibit long-term proliferative capacity and colony-forming potential of cancer cells.
Wound Healing Assay:
Transwell Migration Assay:
The following diagram illustrates the comprehensive experimental workflow for evaluating this compound's anticancer efficacy and mechanisms:
Diagram 2: Comprehensive experimental workflow for evaluating this compound's anticancer efficacy. The diagram outlines the sequential process from in vitro cell-based assays through in vivo validation and final data analysis.
Successful investigation of this compound's effects on the E2F-1 pathway requires careful optimization of experimental conditions. Cell line selection is critical, as different cancer types and even subtypes within the same cancer category may exhibit varying sensitivities to this compound. Prostate cancer lines (PC-3, DU 145) and bladder cancer lines (5637, T24) have demonstrated robust responses in published studies [2] [4]. Prior to full experimentation, conduct dose-ranging studies (typically 0-80 μM) and time-course experiments (24-72 hours) to establish appropriate conditions for specific cell models. Note that serum concentration in culture media can significantly influence results due to the presence of exogenous cholesterol in fetal bovine serum, potentially masking this compound effects. Consider using lipid-reduced or charcoal-stripped serum for specific experiments focused on cholesterol metabolism.
Drug solubility and stability represent another critical consideration. This compound is typically dissolved in DMSO as a stock solution (e.g., 100 mM) and stored at -20°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. When preparing working concentrations, ensure the final DMSO concentration does not exceed 0.1% to prevent solvent toxicity. Include appropriate vehicle controls in all experiments to account for any potential effects of DMSO alone. For in vivo studies, this compound formulation requires careful attention to ensure consistent dosing and bioavailability. The established formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has demonstrated effectiveness in multiple studies [2] [5].
The comprehensive analysis presented in these application notes establishes This compound as a promising anticancer agent with a well-defined mechanism of action through the E2F-1 signaling pathway. The consistent observations of G1 cell cycle arrest, inhibition of migration and invasion, and modulation of EMT markers across multiple cancer types highlight the therapeutic potential of targeting cholesterol esterification in cancer. The detailed experimental protocols provide researchers with robust methodologies for further investigating this pathway and evaluating this compound's efficacy in novel cellular contexts.
Future research directions should focus on several key areas. First, the tissue-specific variations in this compound's mechanism of action (E2F-1 in prostate cancer vs. PPARγ in bladder cancer) warrant further investigation to identify predictive biomarkers for treatment response. Second, the paradoxical antagonism observed in combination with fluvastatin in breast cancer models necessitates deeper exploration of drug-drug interactions and alternative combination strategies [5]. Finally, the development of more specific ACAT inhibitors or nanoparticle-based delivery systems could enhance therapeutic efficacy while minimizing potential off-target effects.
As research in cancer metabolism continues to evolve, targeting cholesterol homeostasis through ACAT inhibition represents a promising strategy with potential to address unmet needs in oncology. The protocols and data analysis frameworks provided in this document will facilitate standardized investigation across research groups and accelerate the translation of these findings into clinical applications.
Avasimibe's interaction profile is complex, involving both enzyme induction and inhibition. The following table summarizes the key enzymes and transporters affected, along with quantitative data where available.
Table 1: this compound's Effects on Human Drug-Metabolizing Enzymes and Transporters
| Target Enzyme / Transporter | Type of Effect | Quantitative Measure (IC50 / Induction) | Clinical / Experimental Evidence & Impact |
|---|---|---|---|
| Pregnane X Receptor (PXR) | Activation (agonist) | More potent than rifampin on an equimolar basis [1] | Primary mechanism for induction of CYP3A4 and MDR1 [1]. |
| CYP3A4 | Induction & Inhibition | Induction: EC~50~ 200-400 nM in hepatocytes [1]. Inhibition: IC~50~ varies by substrate: 1.6 µM (midazolam), 3.1 µM (felodipine), 20.7 µM (testosterone) [1]. | Clinical: 3- and 6-fold increase in midazolam oral clearance with 50 mg and 750 mg this compound, respectively [1]. | | P-glycoprotein (MDR1) | Induction | ~2-fold increase in mRNA and protein [1]. | Clinical: 40% decrease in digoxin AUC with 750 mg this compound [1]. | | CYP2C9 | Induction & Inhibition | Inhibition: IC~50~ 2.9 µM [2]. | Clinical: 54.2% reduction in trough S-warfarin levels; decreased prothrombin time [2]. | | CYP2C19 | Inhibition | IC~50~ 26.5 µM [2]. | Potential interaction with substrates (e.g., proton pump inhibitors, clopidogrel) [2]. | | CYP1A2 | Inhibition | IC~50~ 13.9 µM [2]. | Potential interaction with substrates (e.g., theophylline, clozapine) [2]. | | CYP2B6 | Induction | Differential induction observed, dependent on donor [2]. | Potential interaction with substrates (e.g., bupropion, efavirenz) [2]. |
For researchers needing to characterize these interactions in the lab, here are detailed methodologies based on published studies.
1. Protocol: Clinical Drug-Drug Interaction Study (CYP3A4 Substrate) [1]
This protocol describes how the clinically significant interaction with midazolam was determined.
2. Protocol: In Vitro CYP Inhibition Assay in Human Liver Microsomes [1] [2]
This is a standard method to determine the inhibition potential (IC~50~) of this compound against specific CYP enzymes.
The following diagrams illustrate the core mechanism of this compound's interactions and a generalized experimental workflow.
Diagram 1: this compound-Induced Drug Interactions via PXR Activation
This diagram shows the signaling pathway by which this compound causes drug interactions.
Diagram 2: Workflow for Assessing this compound Drug Interaction Risk
This flowchart outlines a logical sequence for experimentally evaluating this compound's interaction potential.
Q1: What is the primary mechanism behind this compound's most significant drug interactions? The primary mechanism is the activation of the pregnane X receptor (PXR), a nuclear receptor that acts as a master regulator of xenobiotic metabolism. This activation leads to the increased gene expression and activity of CYP3A4 and P-glycoprotein (MDR1), profoundly accelerating the clearance and reducing the bioavailability of drugs that are substrates for these proteins [1] [3].
Q2: Besides induction, does this compound have other inhibitory effects we should consider in vitro? Yes, alongside its inductive effects, this compound is a direct inhibitor of several CYP enzymes. It potently inhibits CYP2C9 (IC~50~ 2.9 µM) and also shows inhibitory activity against CYP1A2 and CYP2C19 [2]. This dual nature (inducer and inhibitor) can make predicting net clinical outcomes complex and underscores the need for clinical studies.
Q3: Our lab is repurposing this compound for cancer research. Do the drug interaction warnings still matter? Absolutely. While the therapeutic context may change, the pharmacological properties of the molecule do not. If this compound is to be used in animal models or future clinical trials in combination with other chemotherapeutic agents (many of which are CYP3A4 substrates like paclitaxel or vinca alkaloids), the potential for severe interactions remains high and must be experimentally accounted for [4] [5].
Q4: What is a key clinical proof-of-concept for this compound's CYP3A4 induction? A clinical study demonstrated that administering 750 mg of this compound daily for 7 days increased the oral clearance of midazolam (a sensitive CYP3A4 substrate) by 6-fold. This means the body became six times faster at removing the drug, drastically reducing its exposure [1].
Q5: Are there any specific clinical recommendations for managing these interactions? The core recommendation from its development phase is that this compound has a high potential for clinically significant drug-drug interactions. Co-administration with drugs that are narrow therapeutic index substrates of CYP3A4 (e.g., midazolam, cyclosporine) or P-gp (e.g., digoxin) is strongly discouraged without close therapeutic drug monitoring and dose adjustment [1] [3] [2].
The table below summarizes quantitative data on how avasimibe inhibits key human cytochrome P450 enzymes, which is essential for predicting potential drug-drug interactions.
| Cytochrome P450 Enzyme | Inhibition Type | IC₅₀ Value (μM) | Experimental System | Citations |
|---|---|---|---|---|
| CYP2C9 | Potent, direct inhibition | 2.9 ± 0.14 μM | Human hepatic microsomes | [1] [2] [3] |
| CYP1A2 | Moderate inhibition | 13.9 μM | Human hepatic microsomes | [3] |
| CYP2C19 | Moderate inhibition | 26.5 ± 2.8 μM | Human hepatic microsomes | [1] [2] [3] |
| CYP3A4 | Induction (via PXR activation) | N/A | Primary human hepatocytes, in vivo studies | [2] [4] |
This dual nature of this compound—inhibiting some enzymes while inducing others—is a key source of complex drug interactions.
Understanding the clinical consequences of this profile is critical for your research.
For researchers looking to validate or test these interactions, here is a detailed methodology for an in vitro CYP inhibition assay, adapted from the literature [3].
Key Materials:
Step-by-Step Procedure:
The following diagram illustrates the dual and complex mechanisms by which this compound modulates the CYP450 system, leading to potential drug interactions.
Q1: My in vivo experiment shows a co-administered drug has unexpectedly lost efficacy. Could this compound be the cause? A: Yes, this is a highly probable cause. This compound is a potent inducer of CYP3A4 and CYP2C9. If your co-administered drug is a substrate of these enzymes, this compound will accelerate its metabolism, lowering its plasma concentration and efficacy. This effect was clearly demonstrated with warfarin and fluvastatin [2] [5]. Troubleshooting Tip: Review the metabolic pathway of your co-administered drug. If it is primarily cleared by CYP3A4 or CYP2C9, the interaction is the likely culprit.
Q2: My in vitro cytotoxicity data for this compound and a statin showed strong synergy, but my in vivo mouse model showed no effect. Why? A: This discrepancy can be directly explained by this compound's CYP induction profile. In vitro systems often lack the full metabolic enzyme induction capacity. In vivo, this compound induces CYP enzymes, which can rapidly metabolize the statin before it can reach effective concentrations at the target site, thereby abolishing its efficacy, as was reported with fluvastatin [5]. Troubleshooting Tip: When planning in vivo combination studies with this compound, carefully select partner drugs that are not metabolized by CYP3A4 or CYP2C9, or plan for therapeutic drug monitoring.
Q3: Which CYP enzymes should I screen for when studying potential interactions with this compound? A: Your screening panel must be comprehensive. Prioritize CYP2C9, CYP1A2, and CYP2C19 for direct inhibition studies [1] [3]. Crucially, you must also assess the compound's potential to be a victim of induction by CYP3A4 and CYP2C9 [2] [4]. A cocktail assay using human hepatocytes or a validated in vitro induction model is recommended for this purpose [6].
Avasimibe is an ACAT (Acyl-Coenzyme A: Cholesterol Acyltransferase) inhibitor initially investigated for atherosclerosis and now studied in oncology and neurodegenerative diseases [1]. Its main experimental challenges are:
| Challenge | Description & Impact | Supporting Evidence |
|---|---|---|
| Drug-Drug Interactions | Potent inducer of CYP3A4 and inhibitor of CYP2C9 & CYP2C19 [1]. Co-administered drugs metabolized by these enzymes may have reduced efficacy due to faster metabolism. | In vivo study: Abolished efficacy of fluvastatin (a CYP2C9 substrate) in breast cancer prevention mouse model [2] [3]. |
| Variable Efficacy | Shows differing outcomes in in vitro versus in vivo models, complicating data interpretation. | In vitro: Synergistically killed statin-resistant breast cancer cells with fluvastatin [2]. In vivo: Same combination completely ineffective in mouse model [2] [3]. | | Complex Mechanism | Primary target is ACAT1 (SOAT1), but exerts effects through multiple downstream pathways, requiring careful experimental validation [4] [5]. | In microglia, efficacy depends on TREM2 cleavage and LRP1 receptor [4]. In glioblastoma, it induces apoptosis via p53/p21 and Aurora A/PLK1 pathways [5]. |
Here are detailed methodologies from recent research that utilized this compound, which you can adapt for your experiments.
This protocol is based on a study exploring this compound's potential mechanism for treating Alzheimer's disease [4].
This methodology is adapted from a study on this compound's effects on human glioblastoma cells [5].
The following diagrams illustrate the therapeutic pathway of this compound and the key drug interaction challenge.
Q1: How does this compound's pharmacokinetics affect experimental design? this compound is orally bioavailable and its absorption is enhanced when taken with a high-fat meal [1]. It has a relatively long half-life (15-24 hours) and is primarily metabolized by CYP3A4 and CYP2C9, with fecal excretion [1]. For in vivo studies, consider administration route, timing relative to feeding, and potential accumulation.
Q2: My in vitro data does not translate to in vivo results. What could be wrong? This is a recognized challenge. Promising in vitro results can be negated in vivo by complex pharmacokinetics and drug-drug interactions [2]. If testing this compound in combination with another drug, check if your partner drug is a substrate for CYP3A4, 2C9, or 2C19. The loss of fluvastatin efficacy in vivo was attributed to this compound-induced CYP450 metabolism, despite synergistic effects in vitro [2] [3].
Q3: How can I confirm that this compound is hitting its intended target in my experiment? Directly measure the biochemical outcome of ACAT inhibition: a reduction in cholesteryl esters (CE) and a corresponding increase in free cholesterol within cells or tissue. This can be done using techniques like shotgun lipidomics [6]. Furthermore, you can monitor the upregulation of known downstream pathway components, such as increased LRP1 levels or sTREM2 release in microglial models [4].
The table below summarizes the key toxicological findings and safety considerations for avasimibe from animal and human studies.
| Aspect | Key Findings & Associated Doses | Context & Notes |
|---|---|---|
| General In-Vivo Toxicity (Dogs) | Hepatic toxicity (mortality at 1000 mg/kg); body weight loss; emesis; RBC changes. Doses ≥300 mg/kg linked to minimal adrenal effects [1]. | Toxicity linked to exaggerated pharmacodynamic effects (e.g., marked cholesterol decrease) rather than systemic exposure. Effects were reversible [1]. |
| Cytotoxicity (Mammalian Cells) | Non-toxic up to 200 µM [2]. | Confirmed via MTT assay [2]. |
| Antibacterial Activity | Not bacteriostatic or bactericidal up to 125 µM [2]. | Confirmed in C. rodentium and S. enterica cultures [2]. |
| Drug-Drug Interactions (Clinical) | Induces CYP3A4 and P-glycoprotein (MDR1). Increased midazolam clearance 6-fold; decreased digoxin AUC by 40% [3]. | Caused by activation of the Pregnane X Receptor (PXR). This is a major clinical development hurdle [3] [4]. |
| Enzyme Selectivity | Inhibits bacterial NleB/SseK glycosyltransferases (IC~50~ ~10 µM). No inhibition of human O-GlcNAc transferase up to 200 µM [2]. | Suggests selectivity and a potential safety margin for this novel application [2]. |
Understanding the underlying mechanisms of this compound's known issues is crucial for experimental design and troubleshooting.
The following diagram illustrates this key mechanism of drug interaction:
When designing your experiments, incorporating the following methodologies from the literature can help you accurately assess this compound's effects and potential toxicity.
Cytotoxicity Assessment (MTT Assay)
In-Vivo Tolerability and Efficacy
Q1: What are the primary and off-target pharmacological effects of avasimibe?
Q2: What critical drug-drug interaction should be considered in combination therapy?
Q3: Does this compound have effects beyond cholesterol metabolism in cancer research?
The table below summarizes quantitative data on this compound's effects from key studies.
| Experimental Model | Key Finding | Reported Value / Dosage | Citation |
|---|---|---|---|
| In Vitro (Various Cancer Cells) | IC50 for cell viability (Avasimin nanoformulation) | Significantly lower in cancer cells (e.g., PC3, HCT116) than in normal cells (hVSMC, BR5) | [6] |
| In Vivo (Mouse Xenograft) | Tumor this compound concentration after intravenous Avasimin | 4-fold higher than the IC50 value | [6] |
| In Vivo (Mouse Breast Cancer Model) | Tumor incidence with Fluvastatin vs. Fluvastatin+this compound | Fluvastatin alone: 29%; Combination: 89% (similar to vehicle control) | [4] [5] |
| In Vitro (MCF10.DCIS Cells) | Upregulation of ACAT2 mRNA after fluvastatin treatment | 4.8-fold increase | [4] |
Here are methodologies for key experiments cited in the FAQs and data tables.
Protocol 1: Assessing Anti-Proliferative Effects via MTT Assay This protocol is based on a study investigating this compound's effects on prostate cancer cells [3].
Protocol 2: Evaluating Effects on Cholesterol Esterification in Cancer Cells This protocol is derived from research using Raman spectromicroscopy to analyze lipid droplets [6].
The diagrams below illustrate the key mechanisms and experimental plans discussed.
This compound's primary mechanism inhibits ACAT, leading to cytotoxic free cholesterol buildup. Off-target PXR activation induces CYP450, potentially causing drug interactions.
Follow this logical workflow to troubleshoot common experimental issues related to this compound's off-target effects and mechanisms of action.
Avasimibe was initially developed by Pfizer (then Parke-Davis) as a lipid-lowering agent and a treatment for atherosclerosis but was never marketed [1]. The development program faced several critical hurdles leading to its termination in 2003 [2] [1].
The table below summarizes the key reasons for its clinical failure in cardiovascular applications:
| Failure Aspect | Description |
|---|---|
| Lack of Efficacy | A pivotal study found it had no favorable effect on human atherosclerotic lesions and even significantly increased LDL cholesterol levels [3] [1]. |
| Drug Interactions | It was a potent inducer of CYP3A4, a key liver enzyme. This could decrease the effectiveness of other drugs, including commonly prescribed statins like Lipitor [2] [1]. |
| Strategic Decision | Faced with these scientific and strategic hurdles, Pfizer made a business decision to discontinue the program in October 2003 [2] [1]. |
Despite its cardiovascular failures, this compound has gained significant interest in oncology research due to its mechanism of action. It is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1, also known as SOAT1) [4] [5] [6].
The following diagram illustrates the primary mechanism through which this compound exerts its anti-tumor effects in preclinical models:
Research across various cancer types has shown promising results in laboratory and animal models:
| Cancer Type | Reported Effects (Preclinical) | Proposed Signaling Pathways |
|---|---|---|
| Prostate Cancer | Suppresses tumor growth and metastasis [5]. | E2F-1 signaling pathway [5]. |
| Bladder Cancer (BLCA) | Inhibits proliferation and migration, arrests cell cycle [6]. | PPARγ signaling pathway [6]. |
| Immunotherapy | Enhances efficacy of anti-PD-1 therapy in melanoma models [4] [3]. | Boosts TCR signaling in CD8+ T cells [4]. |
| Glioma & Pancreatic Cancer | Suppresses cancer cell proliferation and metastasis [5] [7]. | E2F signaling or Wnt/β-catenin pathway [7]. |
For researchers designing experiments with this compound, several factors are crucial:
Q1: Why did this compound fail in clinical trials for atherosclerosis? A1: It failed primarily due to a lack of efficacy (it did not improve atherosclerotic lesions and could raise LDL) and significant drug-interaction risks caused by its induction of the CYP3A4 enzyme [2] [3] [1].
Q2: What is the current primary research focus for this compound? A2: The main focus is on its anti-tumor potential. As an ACAT1 inhibitor, it disrupts cholesterol storage in cancer cells and immune cells, showing promise in various preclinical cancer models [4] [5] [6].
Q3: What is a critical pitfall to avoid when using this compound in combination studies? A3: Its potent effects on cytochrome P450 enzymes can dramatically alter the metabolism and efficacy of co-administered drugs. Researchers must rigorously control for these pharmacokinetic interactions to avoid misleading results [1] [7].
The increase in Low-Density Lipoprotein Cholesterol (LDL-C) observed with avasimibe treatment is primarily attributed to its mechanism of action as an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor and its off-target effects on drug-metabolizing enzymes [1].
The core reason is that this compound activates the pregnane X receptor (PXR) [1]. This activation leads to the induction of two key components:
The induction of CYP3A4 is particularly critical because this enzyme is essential for the metabolism of many commonly used statins (e.g., atorvastatin) [1]. When this compound is administered concurrently with these statins, it can accelerate their breakdown, reducing their plasma concentration and thus diminishing their LDL-lowering efficacy.
The table below summarizes the key evidence from clinical studies:
| Clinical Context | Observed LDL-C Change | Proposed Mechanism | Source |
|---|---|---|---|
| Patients on background lipid-lowering therapy (mostly statins) | Increase of 7.8% to 10.9% (dose-dependent) [2] | Induction of CYP3A4, potentially reducing the efficacy of co-administered statins [1] [2] | [2] |
| Subjects with Homozygous Familial Hypercholesterolemia (HoFH) on this compound monotherapy | No significant change [3] [4] | Suggests the LDL-C increase may be more apparent in a background of concomitant statin therapy. | [3] [4] |
The following diagram and details outline the biological pathways involved in this process.
As illustrated in the pathway above, the increase in LDL-C is largely a drug-drug interaction phenomenon rather than a direct effect of ACAT inhibition [1].
Paradoxically, the intended mechanism of this compound—ACAT inhibition—is expected to lower apoB-containing lipoproteins.
To troubleshoot and prevent confounding LDL-C results in your research, consider the following:
Avasimibe has been utilized in recent preclinical studies via several administration routes. The table below summarizes the key parameters for in vivo application:
| Administration Route | Typical Dose Range | Vehicle/Formulation | Commonly Used In | Key Considerations |
|---|
| Intraperitoneal (IP) Injection [1] [2] [3] | 10-30 mg/kg (Often every other day or similar regimens) | Dissolved in DMSO and/or further diluted in carrier solutions (e.g., PBS, saline); sometimes with a surfactant [4]. | Mouse models of cancer (breast, prostate), asthma. | A common route for preclinical efficacy studies; ensures systemic delivery. | | Oral Gavage (PO) [5] [1] | 10-20 mg/kg | Often administered in a lipid-based vehicle (e.g., corn oil) or with a high-fat meal to enhance absorption [5]. | Mouse models of cancer, atherosclerosis. | Better absorption with food, especially high-fat meals [5]. | | Intravenous (IV) Injection [4] | N/A (dose-dependent) | Nanoformulation with Human Serum Albumin (HSA), known as "avasimin," to overcome poor water solubility [4]. | Mouse xenograft models of cancer (prostate, colon). | Requires specialized formulation; improves tumor drug concentration by 4-fold compared to IC50 [4]. |
For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM), which is then diluted into the cell culture medium. Common working concentrations range from 5 to 20 µM [1] [6] [3].
Here are detailed methodologies for key in vivo and in vitro procedures based on current research.
This workflow is commonly used in breast and prostate cancer research [1] [3].
Key Steps:
This methodology is used to investigate this compound's direct anti-cancer effects on cell lines [6] [3].
Key Steps:
Here are answers to potential technical questions and common pitfalls:
| Problem | Possible Cause | Solution & Recommendation |
|---|---|---|
| Poor Solubility in Vehicle | This compound is highly hydrophobic [4]. | For IP/Oral: Use a lipid vehicle (corn oil) or a minimal amount of DMSO (<5%) with a surfactant (e.g., Tween-80) in saline. For IV: Use a human serum albumin (HSA) nanoformulation [4]. |
| Lack of Efficacy In Vivo | Poor bioavailability; potential drug interactions. | Co-administer with a high-fat meal for oral dosing [5]. Be aware that this compound is a potent modulator of cytochrome P450 enzymes (CYP3A4, 2C9) and may interact with co-administered drugs [5] [1]. |
| High Cytotoxicity in vitro | Excessive DMSO concentration or incorrect this compound dose. | Ensure final DMSO concentration is ≤0.1-0.2%. Perform a dose-response curve (e.g., 0-80 µM) to determine the optimal IC50 for your specific cell line [3]. |
| Inconsistent In Vivo Results | This compound may abolish the efficacy of other drugs, like statins [1]. | Review combination therapy designs carefully. Conduct pharmacokinetic studies to check for metabolic interactions if this compound is part of a combination regimen [1]. |
Avasimibe is a small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT1) [1] [2]. While comprehensive stability data is not available in the searched literature, the following table summarizes key handling information and potential stability risks inferred from its typical research use.
| Potential Issue | Manifestation | Recommended Action | Evidence Level |
|---|---|---|---|
| Solvent Incompatibility | Precipitation in aqueous cell culture media. | Always prepare a concentrated stock solution in DMSO (e.g., 100 mM) before diluting in aqueous buffers [3]. | Directly from experimental methods [3]. |
| Photodegradation | Reduced potency over time if exposed to light. | Store stock solutions and treated plates in the dark (e.g., amber vials, wrapped in foil) at -20°C or below. | Standard practice for light-sensitive compounds. |
| Long-Term Storage | Chemical decomposition, loss of activity. | Store lyophilized powder at -20°C or -80°C in a desiccated environment. Aliquot stock solutions to avoid freeze-thaw cycles. | Standard practice for lab chemicals. |
| Aqueous Stability | Instability and precipitation in water or PBS. | Avoid direct dissolution in aqueous solvents. The final concentration of DMSO in cell culture should not exceed 0.1-0.5% (v/v). | Inferred from universal solvent use in studies [3] [1]. |
Here are detailed methodologies for common experiments using this compound, compiled from recent publications.
This protocol is used to determine the inhibitory effect of this compound on cancer cell growth [3] [1].
These assays evaluate the anti-metastatic potential of this compound [3] [1].
The diagrams below illustrate the primary molecular mechanisms of this compound identified in recent cancer studies, based on data from [3] and [1]. The scripts are provided for your use.
This compound inhibits ACAT1, leading to upregulation of the transcription factor E2F-1. Elevated E2F-1 suppresses the expression of cell cycle proteins and epithelial-mesenchymal transition (EMT) markers, ultimately inhibiting tumor proliferation and metastasis [3].
This compound inhibits ACAT1 in bladder cancer, which activates the PPARγ signaling pathway and induces ROS production. Activation of PPARγ leads to the downregulation of key cell cycle proteins, resulting in G1 phase arrest [1].
Avasimibe is an orally active inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). It primarily targets the ACAT1 and ACAT2 isoforms [1] [2].
The tables below summarize its key pharmacological and physicochemical properties.
Table 1: Pharmacological Profile of this compound
| Property | Details |
|---|---|
| Molecular Target | ACAT (SOAT) [1] |
| IC50 for ACAT1 | 24 µM [2] |
| IC50 for ACAT2 | 9.2 µM [2] |
| Primary Mechanism | Inhibits cholesterol esterification, increasing intracellular free cholesterol [3] |
| Key Consequences | Induces ER stress & apoptosis in cancer cells; reprograms immune cell function [3] |
| Metabolism | Primarily hepatic (via CYP3A4, and to a lesser extent, CYP2C9) [1] |
| Elimination Half-life | 15-24 hours [1] |
| Route of Administration | Oral [1] |
Table 2: Physicochemical and Handling Information
| Property | Details |
|---|---|
| Molecular Formula | C₂₉H₄₃NO₄S [1] |
| CAS Number | 166518-60-1 [2] |
| Solubility | Soluble in DMSO (100 mg/mL, 199.31 mM) [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years [2] |
| Storage (Solution) | -80°C for 1 year; -20°C for 6 months [2] |
| Handling Note | Hygroscopic DMSO can impact solubility; use newly opened solvent for stock solutions [2] |
Enhancing the potency of this compound in research settings often involves combination strategies that leverage its mechanism of action.
Table 3: Strategies to Enhance this compound's Anti-Tumor Potency
| Strategy | Rationale & Mechanism | Key Supporting Evidence |
|---|---|---|
| Combination with Immune Checkpoint Inhibitors | This compound boosts function of CD8+ T cells; anti-PD-1 antibodies block T-cell inhibition. | Superior tumor growth inhibition vs. monotherapy in mouse models [3]. |
| Combination with Chemotherapy | This compound can sensitize cancer cells to chemotherapeutic agents. | Enhanced chemosensitivity to cisplatin in ovarian cancer cell lines [3]. |
| Combination with Vaccines | Increases the number and potency of tumor-infiltrating T cells. | Kras vaccine with this compound increased IFN-γ & granzyme B in CD8+ T cells [3]. |
| In Vivo Administration | Optimal dosing in mouse models is established and well-tolerated. | 30 mg/kg, intraperitoneally on alternate days, suppressed tumor growth & metastasis [4] [2]. |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt into standard operating procedures (SOPs) for your support center.
1. Cell Viability Assay (MTT Assay) This protocol is used to determine the inhibitory effect of this compound on cancer cell proliferation [4] [2].
2. Western Blot Analysis for EMT Markers This protocol is used to investigate this compound's effect on inhibiting epithelial-mesenchymal transition (EMT), a key process in metastasis [4].
3. Cell Cycle Analysis by Flow Cytometry This protocol is used to confirm that this compound induces cell cycle arrest [4].
The anticancer effects of this compound, particularly in prostate cancer, are closely linked to its upregulation of the transcription factor E2F-1. The diagram below illustrates this central pathway.
Research has also shown that this compound can protect the airway epithelial barrier in asthma models by inhibiting a different pathway, the Wnt/β-catenin signaling pathway [5]. This highlights the context-dependent nature of its action.
Q1: Why was this compound's original development for atherosclerosis halted? Clinical development was discontinued in 2003 because a pivotal study found it had no favorable effect on atherosclerosis and actually significantly increased LDL cholesterol levels. It also had a high potential for drug-drug interactions due to its effects on cytochrome P450 enzymes [1].
Q2: How should I prepare and store this compound stock solutions for in vitro work?
Q3: What is a proven in vivo dosing regimen for this compound in mouse cancer models? A validated and effective regimen is 30 mg/kg, administered via intraperitoneal injection on alternate days for 7 weeks. This protocol has been shown to suppress tumor growth and metastasis with good biocompatibility and low toxicity [4] [2].
| Inhibitor Name | Primary Target(s) | Reported Potency (IC₅₀) | Key Characteristics & Research Context |
|---|---|---|---|
| Avasimibe (CI-1011) | ACAT1 & ACAT2 (non-specific) [1] | ~19 μM [1] | Orally available; previously in clinical trials for atherosclerosis; extensively researched for repurposing in cancer (lung, bladder, colorectal) [2] [3] [4] and Alzheimer's disease [5]. |
| F12511 (Eflucimibe) | ACAT1 (high-affinity) [1] | 0.039 μM (ACAT1) [1] | High-affinity ACAT1 inhibitor; has passed clinical safety tests for atherosclerosis; research applications include Alzheimer's disease and cancer [1]. |
| K-604 | ACAT1 (specific) [1] | 0.45 μM (ACAT1) [1] | ACAT1-specific inhibitor; >200-fold selectivity for ACAT1 over ACAT2; used in research on Alzheimer's disease and immune cell modulation [1] [6]. |
| Pactimibe | ACAT2 (specific) [7] | Information not fully available | Specific inhibitor of ACAT2; evaluated in clinical trials for cardiovascular disease but did not show benefit [7]. |
The effects of these inhibitors, particularly this compound, are demonstrated through standard experimental protocols. Here are the methodologies commonly used to generate the data cited in the comparison:
The following diagram illustrates the logical workflow of a typical experimental study investigating an ACAT inhibitor like this compound, incorporating the key protocols described above.
| Cancer Type / Context | Experimental Model | Efficacy Summary & Key Data | Proposed Mechanism |
|---|---|---|---|
| Prostate Cancer (Monotherapy) | In vitro (PC-3, DU 145 cells); In vivo (xenograft & pulmonary metastasis models) | Suppresses tumour proliferation and metastasis [1]. Triggers G1 phase cell cycle arrest and inhibits migration [1]. | Upregulation of E2F-1 signalling pathway; Downregulation of EMT-related proteins (N-cadherin, β-catenin, vimentin) [1]. |
| Breast Cancer (In vitro combination) | In vitro (MCF10.DCIS cells) | Potentiates fluvastatin, leading to 100% inhibition of colony formation (p < 0.001) [2] [3]. | ACAT2 inhibition counteracts statin-induced restorative feedback [2] [3]. |
| Breast Cancer (In vivo combination) | In vivo (SV40 C3(1) TAg mouse model) | Abolishes fluvastatin efficacy: Tumour incidence rose to 89% (vs. 29% with fluvastatin alone) [2] [3]. | Likely drug-drug interaction; this compound may enhance fluvastatin metabolism via CYP450 enzymes [2] [3]. |
| Glioma & Pancreatic Cancer (Monotherapy) | In vitro (cell line studies) | Exerts anticancer activity [2] [3]. | Inhibition of tumor proliferation/metastasis via E2F signaling or Wnt/β-catenin pathway [2] [3]. |
The data in the summary table are generated from standardized preclinical experiments. Here are the detailed methodologies for the key assays cited.
The experimental data reveals that this compound's efficacy is highly context-dependent, hinging on its interaction with specific cellular pathways and other drugs. The following diagram illustrates the critical interaction that abrogates statin efficacy.
The paradoxical efficacy of this compound – beneficial in monotherapy yet detrimental in combination with statins – presents a crucial cautionary note for combination therapy design. The proposed mechanism involves this compound's potential induction of CYP450 enzymes, leading to enhanced metabolism and inactivation of fluvastatin [2] [3].
| Cancer Type | Experimental Model | Key Findings & Proposed Mechanisms | Citation |
|---|---|---|---|
| Prostate Cancer | In vitro (PC-3, DU 145 cells); In vivo (xenograft & pulmonary metastasis models) | Suppressed proliferation/metastasis; induced G1 phase cell cycle arrest; upregulated E2F-1 protein. E2F-1 knockdown reversed this compound's effects. | [1] |
| Cholangiocarcinoma (CCA) | In vitro (RBE, QBC939 cells); In vivo (mouse xenograft) | Inhibited proliferation/tumor growth; acted via the FoxM1-AKR1C1 signaling axis. FoxM1 binds to AKR1C1 promoter to trigger transcription. | [2] |
| Bladder Cancer (BLCA) | In vitro (5637, T24 cells); In vivo (xenograft & pulmonary metastasis models) | Reduced proliferation/migration; induced G1 phase arrest; increased ROS production; effects involved PPARγ signaling upregulation. | [3] |
| Triple-Negative Breast Cancer (TNBC) | In vitro (MCF10.DCIS cells); In vivo (SV40 C3(1) TAg mouse model) | Contradictory finding: Combined with fluvastatin, it abolished fluvastatin's efficacy in vivo despite working in vitro. Potential drug-drug interaction via CYP450 metabolism. | [4] |
This compound's anticancer effects involve several key signaling pathways, with the cholesterol metabolism pathway being central to its mechanism of action.
For research reproducibility, here are the methodologies from key studies.
The following table summarizes common experimental protocols used to validate this compound's effects [1] [2] [3]:
| Assay Type | Protocol Summary | Key Outcome Measures |
|---|---|---|
| Cell Proliferation (MTT) | Cells seeded in 96-well plates, treated with this compound (e.g., 0-80 µM) for 1-3 days. Incubated with MTT reagent (5 mg/mL) for 4 hours, followed by DMSO dissolution. | Absorbance at 570 nm to assess cell viability. |
| Clonogenic Survival | Cells seeded in 6-well plates (1500-5000 cells/well), treated with this compound for 10-15 days until colonies form. Fixed with 4% PFA, stained with 0.1% crystal violet. | Number of visible cell colonies counted. |
| Cell Migration (Wound Healing) | Cell monolayer scratched with a pipette tip. Treated with this compound in low-serum medium (e.g., 2% FBS). | Gap closure distance measured at 0h and 12h/24h. Migration rate calculated. |
| Cell Migration (Transwell) | This compound-pretreated cells seeded in serum-free medium into upper chamber. Medium with 10% FBS in lower chamber as chemoattractant. Incubated 24h. | Migrated cells on lower membrane surface fixed, stained (crystal violet), and counted. |
| Cell Cycle Analysis (Flow Cytometry) | This compound-treated cells collected, fixed, stained with DNA staining solution (e.g., PI), incubated 30 min in dark. | DNA content analyzed by flow cytometry to determine G0/G1, S, G2/M phases. |
| Western Blot Analysis | Cells lysed (RIPA buffer), proteins separated by SDS-PAGE, transferred to membrane, incubated with primary (e.g., anti-CCND1, CDK2/4, PPARγ) and secondary antibodies. | Protein expression levels detected via chemiluminescence. |
A crucial finding for future research and combination therapy is that This compound abolished the chemopreventive efficacy of fluvastatin in a mouse model of Triple-Negative Breast Cancer (TNBC) [4].
This compound is a promising multitarget anticancer agent with validated activity in preclinical models of prostate cancer, cholangiocarcinoma, and bladder cancer. Its primary mechanism involves ACAT1 inhibition, disrupting cholesterol homeostasis.
The following table summarizes Avasimibe's mechanisms and key experimental findings across different cancer types, based on recent studies.
| Cancer Type | Primary Target & Mechanism | Key Experimental Findings | In Vivo Model & Dosage |
|---|
| Prostate Cancer | Inhibits ACAT-1, upregulating the transcription factor E2F-1; induces cell cycle arrest and suppresses metastasis [1]. | - Proliferation (MTT): IC~50~ ~20-40 µM [1]
Here are the standard methodologies used in the cited experiments to help you evaluate and potentially replicate the findings.
Cell Viability/Proliferation Assays
Apoptosis Assays
Cell Migration Assays
In Vivo Efficacy Studies
The diagrams below illustrate the key molecular pathways through which this compound exerts its effects in different cancer types, as revealed by the studies.
Based on the compiled data, here are critical points for your audience of drug development professionals:
The following table consolidates findings on how Avasimibe suppresses tumor growth and metastasis across various cancers, as reported in recent preclinical studies.
| Cancer Type | Primary Findings & Quantitative Data | Proposed Signaling Pathways Involved |
|---|
| Prostate Cancer [1] | - Suppressed tumor growth and metastasis in vivo.
To aid in reproducibility, here are the core methodologies commonly used in the cited this compound studies.
Cell Viability (MTT Assay) [1] [2]:
Clonogenic Survival Assay [1] [2]:
Wound Healing / Migration Assay [1] [2]:
1 - (scratch distance at Tₓ / scratch distance at T₀).In Vivo Xenograft Models [1] [3] [2]:
0.5 × length × (width)².The diagram below synthesizes the primary mechanisms of action (MoA) for this compound reported across the studies, which may help in designing reproducibility experiments.
When evaluating this compound research, consider these factors that can significantly impact the reproducibility of results:
The table below summarizes experimental findings on Avasimibe's effects in various cancers, including key pathways and model systems.
| Cancer Type | Key Targets/Pathways | Experimental Models | Observed Effects | Citation |
|---|---|---|---|---|
| Cholangiocarcinoma | FoxM1/AKR1C1 signaling | Cell lines (RBE, QBC939), Mouse xenograft | Inhibited cell proliferation and tumor growth | [1] |
| Colorectal Cancer | ACAT1 inhibition, synergy with 5-FU | Cell line (HT-29) | Strong synergistic antiproliferative effect with 5-FU | [2] |
| Bladder Cancer | PPARγ signaling, Cell cycle (G1 arrest) | Cell lines (5637, T24), Xenograft & metastasis models | Suppressed tumor growth and metastasis, induced cell cycle arrest | [3] |
| Osteosarcoma | FoxM1/AKR1C1 signaling | Cell lines, Mouse model | Inhibited tumor growth | [4] |
| Glioblastoma | ACAT1/SOAT1 inhibition | Cell line studies | Potential therapeutic target; inhibits proliferation, migration, invasion | [5] [4] |
For researchers looking to replicate or build upon these findings, here are the methodologies used in key studies.
In Vitro Cell Viability (Proliferation) Assay [1] [2] [3]
In Vivo Tumor Xenograft Models [1] [3]
Gene Expression Analysis via qRT-PCR [1] [2]
Pathway Interaction Analysis [1]
This compound exerts antitumor effects primarily by inhibiting ACAT1, leading to a cascade of molecular events. The diagram below illustrates the core mechanisms validated across multiple studies.
The core mechanism involves this compound inhibiting ACAT1, leading to accumulated free cholesterol that induces ER stress and activates PPARγ. Additionally, this compound suppresses the oncogenic FoxM1/AKR1C1 axis. These pathways converge to inhibit cancer progression [1] [3] [4].
Table 1: Summary of Avasimibe's Effects in Preclinical Cancer Models
| Study Model | Dosage | Key Efficacy Findings | Key Safety & Interaction Findings | Citation |
|---|---|---|---|---|
| TNBC Mouse Model (SV40 C3(1) TAg) | Fluvastatin (10 mg/kg/day) + this compound (20 mg/kg, every other day) | Abolished efficacy: 89% tumor incidence, similar to vehicle control. | Drug-Drug Interaction: this compound likely enhances fluvastatin metabolism via CYP450, reducing its efficacy in vivo. | [1] |
| HCC Mouse Model (C57BL/6) | 20 mg/kg/day, intraperitoneal | Significantly inhibited tumor activity both in vitro and in vivo. | Well-tolerated at this dosage in the study. | [2] |
| Prostate Cancer Mouse Model (Xenograft) | 20 mg/kg/day, intraperitoneal | Suppressed tumor growth and metastasis in vivo. | No major toxicity reported in the study. | [3] |
| Asthma Mouse Model (C57BL/6) | 20 mg/kg, intraperitoneal | Reduced key inflammatory cytokines (IL-4, IL-5) and total IgE. | Showed excellent anti-inflammatory effects and safety. | [4] |
Table 2: Cytotoxicity and T-cell Enhancement Studies *In Vitro*
| Cell Type / Assay | Concentration | Findings | Citation |
|---|---|---|---|
| Statin-resistant MCF10.DCIS cells (Colony Formation Assay) | 10-15 µM (combined with 5 µM Fluvastatin) | Complete abolition of cell colonizing ability. | [1] |
| Prostate Cancer cells (PC-3, DU 145) (MTT Assay) | 0 - 80 µM | Suppressed cell proliferation in a dose- and time-dependent manner. | [3] |
| CD8+ T cells (Genetic & Pharmacological inhibition of ACAT1) | N/A | Enhanced effector function and proliferation; promoted better immune synapse formation. | [5] |
The safety and efficacy data are derived from standardized preclinical experiments. Here are the core methodologies used in the cited studies:
*In Vivo* Efficacy and Safety Studies
*In Vitro* Cytotoxicity and Combination Studies
Studies on Immune Cell Function
The following diagram illustrates the established cholesterol metabolism pathway targeted by this compound and the proposed mechanism for its critical interaction with statins, based on the research findings [5] [1]:
For researchers, these findings suggest that while this compound remains a valuable investigative tool and a potential therapeutic, its use in combination with drugs metabolized by CYP450 requires careful evaluation.
The following table summarizes the core characteristics of Avasimibe and Gemfibrozil based on the gathered data.
| Feature | This compound | Gemfibrozil |
|---|---|---|
| Drug Class | Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor [1] [2] | Fibric Acid Derivative (Fibrate) [3] [4] |
| Primary Mechanism of Action | Inhibits ACAT enzyme, reducing cholesterol esterification and absorption; may also reduce hepatic VLDL secretion [1] [2]. | Activates PPAR-α, increasing lipoprotein lipase activity to break down triglycerides and reducing VLDL production [4]. |
| Primary Indications | Investigated for combined hyperlipidemia, hypoalphalipoproteinemia, and direct anti-atherosclerotic effects [1] [2]. | FDA-approved for high triglycerides (Types IV & V hyperlipidemia) to prevent pancreatitis; and to reduce CHD risk in Type IIb hyperlipidemia [3] [4]. |
| Key Lipid Effects | ↓ Triglycerides, ↓ VLDL-C; variable effects on LDL-C and HDL-C; potential for direct plaque stabilization [1] [2]. | ↓ Triglycerides (30-60%), ↑ HDL-C; variable effect on LDL-C [3] [4] [5]. |
| Clinical Status | Development halted (Phase III trials as of 2003); not an approved marketed drug [1] [2]. | FDA-approved; widely used in clinical practice [3] [6]. |
| Supporting Experimental Data | Preclinical models (rats, rabbits, mice); small clinical trials in humans with hyperlipidemia [1] [2]. | Large-scale human clinical trials (e.g., Helsinki Heart Study); extensive post-marketing surveillance [3] [6]. |
The therapeutic effects of these drugs arise from fundamentally different biological pathways. The diagrams below illustrate their primary mechanisms.
Diagram Title: Gemfibrozil Activates PPAR-α to Lower Triglycerides
Diagram Title: this compound Inhibits ACAT to Reduce Lipids and Foam Cells
The data for this compound primarily comes from preclinical and early-phase clinical studies, highlighting its potential multi-faceted action:
Gemfibrozil has a robust and established efficacy profile backed by large clinical trials:
The choice for clinical use is clear, given Gemfibrozil's approved status. For research, this compound's mechanism remains a point of interest for exploring ACAT inhibition's role in atherosclerosis and combination therapies.
| Feature | Avasimibe | Atorvastatin |
|---|---|---|
| Primary Drug Class | ACAT (Acyl-CoA: cholesterol acyltransferase) inhibitor [1] | Statin (HMG-CoA reductase inhibitor) [2] |
| Primary Mechanism of Action | Inhibits ACAT, preventing esterification and storage of cholesterol [1] | Inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis [2] |
| Main Investigated Uses | Atherosclerosis; cancer therapy (investigational) [1] [3] [2] | Hypercholesterolemia, cardiovascular disease prevention [4] |
| Synergistic Effect | Demonstrated in some in vitro and clinical studies for enhanced lipid lowering [5] [1] [6] | Demonstrated in some in vitro and clinical studies for enhanced lipid lowering [5] [1] [6] |
| Study Context | Experimental Protocol | Key Findings (this compound + Atorvastatin vs. Atorvastatin alone) |
|---|
| Clinical Trial: Homozygous Familial Hypercholesterolemia [5] | Design: Double-blind, randomized, crossover trial. Dosage: Atorvastatin 80 mg QD; this compound 750 mg QD. Duration: 6-week treatment periods. | - Total Cholesterol: -22% vs. -18% (P < 0.05)
For researchers looking to replicate or understand the methodologies, here are more detailed protocols from the key studies.
Protocol for THP-1 Macrophage Experiments [1]:
Protocol for Clinical Trial in Familial Hypercholesterolemia [5]:
The investigational combination targets two different nodes of the cholesterol metabolism pathway. The following diagram illustrates the synergistic mechanism observed in in vitro macrophage studies.
Diagram 1: Synergistic cholesterol reduction in macrophages. Atorvastatin inhibits endogenous synthesis, while this compound prevents storage, together depleting cholesteryl esters [1] [6].
In cancer research, the mechanism of action for this compound appears to be more complex and may extend beyond cholesterol metabolism, involving pathways that regulate cell proliferation.
Diagram 2: Proposed anticancer mechanisms of this compound. Effects are context-dependent and may involve PPARγ activation or Wnt/β-catenin inhibition [3] [8].
| Combination Therapy | Disease Model | Efficacy Outcome | Key Findings & Potential Mechanisms |
|---|---|---|---|
| Avasimibe + Atorvastatin [1] | Homozygous Familial Hypercholesterolemia | Modestly Enhanced | Significantly better reduction in Total Cholesterol (-22% vs -18%) vs atorvastatin alone [1]. |
| This compound + Fluvastatin [2] | Breast Cancer Prevention (Mouse Model) | Abolished Efficacy | Fluvastatin alone: 29% tumor incidence. Combination with this compound: 89% tumor incidence, similar to control [2]. |
| This compound + 5-Fluorouracil (5-FU) [3] | Colorectal Cancer (Cell Model) | Strong Synergy | Combination showed a synergistic antiproliferative effect, stronger than either agent alone. HSA synergy score: 47.00 [3]. |
| This compound + Doxorubicin (via nanoparticles) [4] | Breast Cancer (Mouse Model) | Enhanced Efficacy | Combination exhibited better efficacy in inhibiting tumor growth than monotherapies [4]. |
| This compound + PD-1 Blockade [5] | Hepatitis B & HCC (Human T-cells) | Enhanced Immunotherapy | Boosted antiviral and anti-tumor function of exhausted human T-cells and enhanced their responsiveness to PD-1 blockade in vitro [5]. |
To ensure the reproducibility of the data cited, here are the methodologies from the key studies.
The efficacy of this compound combinations hinges on its interaction with cancer cell biology and the tumor microenvironment. The following diagram illustrates the key pathways involved.
This diagram illustrates this compound's dual mechanisms: direct effects on cancer cells/viruses and immunomodulation. The paradoxical negative interaction with fluvastatin is attributed to this compound's known induction of cytochrome P450 (CYP450) enzymes, which may enhance the metabolism and clearance of certain statins, diminishing their efficacy in vivo despite promising in vitro results [2].
| Feature | Avasimibe | Simvastatin |
|---|---|---|
| Mechanism of Action | ACAT (SOAT) inhibitor; reduces cholesterol esterification and foam cell formation [1] [2]. | HMG-CoA reductase inhibitor; reduces cholesterol production in the liver [3]. |
| Primary Indication (Investigated) | Combined hyperlipidemia, atherosclerosis (development halted) [4] [5] [2]. | Hypercholesterolemia, reduction of cardiovascular events [3]. |
| Key Efficacy Findings | In humans: Reduced triglycerides (TG) and VLDL-C by up to 23% and 30%, respectively. No significant change in LDL-C or HDL-C [5]. | Well-established LDL-C reduction (up to 47% at 80 mg dose) [6]. |
| Key Safety Findings | Well-tolerated in short-term trials; no significant biochemical or hematological abnormalities [5]. | Known risk of myopathy (muscle pain), increased liver enzymes, and elevated blood sugar [3]. |
| Reason for Halted Use/Key Limitation | Development discontinued due to drug interaction potential and lack of favorable effect on human atherosclerotic lesions [7] [2]. | Use limited by drug-drug interactions (especially with potent CYP3A4 inhibitors) and adverse effects [3]. |
| Therapeutic Index Implication | Poor: Lack of efficacy on key lipid parameters combined with high drug interaction potential resulted in an unfavorable risk-benefit profile [2]. | Adequate: Effective for its purpose, but requires monitoring to manage known risks and interactions [3]. |
For researchers, the methodologies from key this compound and simvastatin studies provide a basis for comparison.
The case of this compound is a powerful example of how a promising mechanistic target in animal models does not always translate to clinical success in humans.
The diagram below visualizes the research and development journey of this compound, highlighting the key factors that led to the discontinuation of its development.